molecular formula C13H17N3O4 B592352 tert-Butyl bis(oxazol-4-ylmethyl)carbamate CAS No. 1646152-48-8

tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Cat. No.: B592352
CAS No.: 1646152-48-8
M. Wt: 279.296
InChI Key: NJRQCERJVRSPIJ-UHFFFAOYSA-N
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Description

Tert-Butyl bis(oxazol-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N,N-bis(1,3-oxazol-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRQCERJVRSPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=COC=N1)CC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163704
Record name Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646152-48-8
Record name Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646152-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl bis(oxazol-4-ylmethyl)carbamate, a heterocyclic organic compound with applications in synthetic chemistry and drug discovery. The document collates available data on its chemical identity, physical properties, and its role as a versatile building block. Due to the limited availability of public data, this guide also highlights areas where further experimental characterization is required.

Chemical Identity and Structure

This compound is a carbamate derivative containing two oxazole rings. The presence of the tert-butoxycarbonyl (Boc) protecting group and the bifunctional nature of the molecule make it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl bis(1,3-oxazol-4-ylmethyl)carbamate
CAS Number 1646152-48-8[1]
Molecular Formula C₁₃H₁₇N₃O₄[1]
Molecular Weight 279.29 g/mol [1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

img

A 2D representation of the molecular structure.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information presented below is based on data from chemical suppliers and computational predictions.

Table 2: Summary of Physicochemical Data

PropertyValue/DescriptionSource
Physical State Solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble (predicted)Bidepharm
Purity ≥97% (typical)Commercial Suppliers[1]

Role in Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its classification by various suppliers as a "Protein Degrader Building Block," "Organic Synthesis Building Block," and "Catalytic Ligand" suggests its utility in the construction of more complex molecules.

The structure features two key functionalities:

  • Boc-Protected Amine: The tert-butoxycarbonyl group serves as a common protecting group for the secondary amine. This allows for selective reactions at other parts of the molecule. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

  • Oxazole Rings: The two oxazole moieties can act as ligands for metal catalysts or as pharmacophores in biologically active molecules.

logical_relationship cluster_start Starting Material cluster_process Synthetic Steps cluster_product Potential Products start_mol This compound deprotection 1. Deprotection (e.g., TFA) start_mol->deprotection Boc Removal functionalization 2. Functionalization deprotection->functionalization Free Amine Reaction ligands Catalytic Ligands functionalization->ligands protacs PROTACs functionalization->protacs bioactives Other Bioactive Molecules functionalization->bioactives

Synthetic utility of the target compound.

Applications in Drug Discovery

The designation of this compound as a "Protein Degrader Building Block" strongly implies its potential use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

While specific examples of PROTACs incorporating this compound are not available in the public domain, its structure is amenable for use as a linker or as part of a ligand for either the target protein or the E3 ligase. The two oxazole-containing arms could be functionalized to connect these two ends of a PROTAC.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not published in readily accessible scientific literature. Commercial availability suggests that scalable synthetic routes exist.

General Synthetic Approach (Hypothetical):

A plausible synthesis would involve the reaction of tert-butyl carbamate with two equivalents of a 4-(halomethyl)oxazole or a related electrophile under basic conditions.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents tert-butyl carbamate + 2 eq. 4-(halomethyl)oxazole reaction Reaction (Base, Solvent, Temp) reagents->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography spectroscopy Spectroscopic Analysis (NMR, MS, IR) chromatography->spectroscopy purity_check Purity Assessment (e.g., HPLC) spectroscopy->purity_check

A generalized hypothetical workflow.

Spectroscopic Data

Publicly available, detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is currently limited. Researchers requiring this information would likely need to acquire it from commercial suppliers upon purchase or through their own analytical characterization.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available synthetic building block with potential applications in the development of catalytic ligands and complex bioactive molecules such as PROTACs. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties, spectroscopic data, and specific applications. This guide serves as a summary of the currently available information and a call for further public dissemination of experimental data to facilitate its broader use in the scientific community.

References

In-depth Technical Guide: tert-Butyl bis(oxazol-4-ylmethyl)carbamate (CAS 1646152-48-8)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for scientific literature and technical data, there is a significant lack of detailed, publicly available information regarding "tert-Butyl bis(oxazol-4-ylmethyl)carbamate". This document summarizes the available information, which is primarily from commercial suppliers. No peer-reviewed research articles, patents, or detailed experimental studies were found to be publicly accessible at the time of this report.

Introduction

This compound is a chemical compound with the CAS number 1646152-48-8. Based on its structure, it belongs to the carbamate and oxazole classes of organic molecules. The presence of the oxazole rings suggests potential applications in medicinal chemistry, as oxazole moieties are found in various biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group indicates its likely use as a synthetic intermediate or building block in the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the basic information gathered from commercial suppliers.

PropertyValueSource
CAS Number 1646152-48-8Commercial Suppliers
Molecular Formula C₁₃H₁₇N₃O₄Commercial Suppliers
Molecular Weight 279.29 g/mol Commercial Suppliers
Purity ≥97%Commercial Suppliers

No experimental data regarding melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) were found in the public domain.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in published scientific literature.

Hypothetical Synthetic Workflow:

Based on general organic chemistry principles, a plausible synthetic route could involve the reaction of 4-(chloromethyl)oxazole or a similar electrophilic precursor with a source of ammonia or a primary amine, followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).

G cluster_synthesis Hypothetical Synthesis start 4-(hydroxymethyl)oxazole step1 Chlorination (e.g., SOCl₂) start->step1 intermediate1 4-(chloromethyl)oxazole step1->intermediate1 step2 Ammonolysis (e.g., NH₃) intermediate1->step2 intermediate2 bis(oxazol-4-ylmethyl)amine step2->intermediate2 step3 Boc Protection (Boc₂O, base) intermediate2->step3 product This compound step3->product

Caption: Hypothetical synthetic pathway for this compound.

Disclaimer: This proposed workflow is purely hypothetical and has not been experimentally validated. Researchers should consult relevant synthetic chemistry literature for established methods for N-alkylation and Boc protection.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound. No studies have been published that investigate its mechanism of action, potential therapeutic targets, or its effects on any signaling pathways.

Applications in Research and Drug Development

Given its structure as a di-substituted amine with oxazole moieties, this compound is likely utilized as a building block in the synthesis of:

  • PROTACs and Molecular Glues: The di-substituted nitrogen could serve as a linker component in proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules.

  • Novel Scaffolds for Medicinal Chemistry: The oxazole rings can be further functionalized to create libraries of compounds for screening against various biological targets.

  • Ligands for Metal Catalysis: The nitrogen and oxygen atoms in the oxazole rings could potentially act as ligands for transition metals in catalysis.

Logical Relationship for Potential Application:

G compound This compound feature1 Bifunctional Linker Potential compound->feature1 feature2 Oxazole Scaffolds compound->feature2 application1 PROTAC/Molecular Glue Synthesis feature1->application1 application2 Medicinal Chemistry Library Synthesis feature2->application2

Caption: Potential applications based on the compound's structural features.

Conclusion

This compound is a commercially available chemical intermediate. The lack of published research surrounding this specific molecule limits a detailed technical overview. Researchers and drug development professionals interested in this compound would likely need to perform their own synthesis, characterization, and biological evaluation to determine its properties and potential applications. Further investigation into the patent literature for related structures may provide additional insights into its potential uses.

The Enigmatic Building Block: A Technical Appraisal of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection of chemical building blocks is paramount to the successful design of potent and selective PROTACs (Proteolysis Targeting Chimeras) and molecular glues. One such commercially available yet enigmatic building block is tert-Butyl bis(oxazol-4-ylmethyl)carbamate . This technical guide provides a comprehensive overview of its potential role in the synthesis of novel protein degraders, addressing its chemical properties and theoretical applications while highlighting the current knowledge gaps that present both challenges and opportunities for researchers in drug development.

Core Compound Specifications

A foundational understanding of any chemical building block begins with its fundamental properties. This compound is a molecule with the following key identifiers:

PropertyValue
IUPAC Name tert-Butyl bis((oxazol-4-yl)methyl)carbamate
Molecular Formula C₁₃H₁₇N₃O₄
Molecular Weight 279.29 g/mol
CAS Number 1646152-48-8
Appearance Solid
Purity Typically available at ≥97%

Theoretical Application in PROTAC Synthesis

The structure of this compound, featuring two oxazole-methyl moieties linked by a tert-butoxycarbonyl (Boc)-protected amine, suggests its primary utility as a versatile linker component or a potential E3 ligase-recruiting moiety in the modular architecture of a PROTAC. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in biologically active compounds and natural products, prized for its ability to participate in various non-covalent interactions within protein binding pockets.[1][]

The general workflow for synthesizing a PROTAC involves the strategic connection of a target protein binder (warhead) to an E3 ligase binder via a chemical linker. The diagram below illustrates this fundamental concept.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Warhead Target Protein Binder (Warhead) Linker Linker Moiety Warhead->Linker Attachment PROTAC PROTAC Molecule Linker->PROTAC Forms E3_Ligase_Binder E3 Ligase Binder E3_Ligase_Binder->Linker Attachment Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: General workflow of PROTAC synthesis and mechanism of action.

Theoretically, the Boc-protecting group on this compound can be removed under acidic conditions to reveal a secondary amine. This amine can then be functionalized, for example, by acylation with a linker attached to a warhead or an E3 ligase binder, to incorporate the bis(oxazol-4-ylmethyl)amine core into the final PROTAC structure.

Potential Signaling Pathway Involvement

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The signaling cascade initiated by a functional PROTAC is a multi-step process culminating in the degradation of the target protein.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (Recruited by PROTAC) E2->E3 Ub Transfer Target Target Protein E3->Target Brought by PROTAC PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Catalyzes Polyubiquitination Ub Ubiquitin Ub->E1 Target->PolyUb_Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System (UPS) pathway hijacked by PROTACs.

The oxazole moieties within the building block could potentially interact with residues on the surface of an E3 ligase, although specific binding partners have not been documented in the public domain. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).

Current Status and Future Directions: A Call for Data

Despite its commercial availability as a "Protein Degrader Building Block," a thorough review of scientific literature and patent databases reveals a significant gap in knowledge regarding the practical application and performance of this compound. To date, there are no publicly available studies that demonstrate:

  • Synthesis of a specific PROTAC utilizing this building block.

  • Quantitative degradation data , such as DC₅₀ (concentration for 50% degradation) or Dₘₐₓ (maximum degradation), for any resulting degrader.

  • Binding affinities of the bis(oxazol-4-ylmethyl)amine core to any known E3 ubiquitin ligase.

  • Detailed experimental protocols for the deprotection and conjugation of this molecule in a PROTAC synthesis workflow.

This lack of empirical data makes it challenging to provide a definitive guide on its use. The scientific community is therefore presented with an opportunity to explore the potential of this building block. Future research should focus on:

  • Systematic Synthesis: Incorporating this compound into a series of PROTACs targeting well-validated proteins.

  • Biochemical and Cellular Assays: Evaluating the resulting PROTACs for their ability to induce ternary complex formation, promote target ubiquitination, and effect target degradation in cellular models.

  • Structural Biology Studies: Investigating the binding mode of the oxazole-containing fragment with various E3 ligases to determine if it can serve as a novel E3 ligase binder.

The logical relationship for evaluating this, or any new building block, is outlined below.

Evaluation_Logic Start New Building Block (this compound) Synthesis Incorporate into PROTAC (Deprotection & Conjugation) Start->Synthesis Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical Cellular Cellular Assays (Degradation: DC50, Dmax) Biochemical->Cellular Optimization Structure-Activity Relationship (SAR) & Optimization Cellular->Optimization Active No_Activity No Significant Activity Cellular->No_Activity Inactive Lead Lead PROTAC Candidate Optimization->Lead

Caption: Logical workflow for the evaluation of a new protein degrader building block.

References

The Role of Heterocyclic Moieties in PROTAC Design: A Technical Guide Focused on Oxazole and Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC. While initial research into PROTACs utilizing the specific molecule "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" did not yield published results, a comprehensive review of the field reveals the significant and evolving role of structurally related heterocyclic scaffolds, particularly isoxazoles, in the design of potent and effective degraders.

This technical guide will delve into the core principles of utilizing oxazole and its isomer, isoxazole, as key components within PROTAC linkers. We will explore their impact on PROTAC functionality, provide available quantitative data on their performance, and outline detailed experimental protocols for their synthesis and evaluation.

The Strategic Incorporation of Rigid Heterocycles in PROTAC Linkers

The linker's architecture is a key determinant of a PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase. While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the advantages conferred by more rigid structures. Rigid linkers, including those containing heterocyclic moieties like oxazoles and isoxazoles, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding.

The inclusion of five-membered heterocyclic rings such as oxazole and isoxazole offers several potential benefits in PROTAC design:

  • Conformational Rigidity: These rings introduce defined bond angles and reduce the number of rotatable bonds in the linker, which can lead to a more favorable energetic profile for ternary complex formation.

  • Improved Physicochemical Properties: The polar nature of the heteroatoms (nitrogen and oxygen) can influence the solubility and cell permeability of the PROTAC, which are often challenging properties to optimize in these high molecular weight molecules.

  • Vectorial Control: The defined geometry of the heterocyclic ring provides precise control over the exit vectors of the linker, allowing for fine-tuning of the spatial orientation of the two ligands.

  • Metabolic Stability: The aromatic nature of these rings can enhance metabolic stability compared to linear alkyl or ether linkers.

A notable example of the successful implementation of this strategy is the use of 3,5-disubstituted isoxazoles as an isostere for the amide group in the von Hippel-Lindau (VHL) E3 ligase ligand. This modification, pioneered by Arvinas, has been shown to be effective in the development of potent degraders for targets such as SMARCA2/4.[1]

Quantitative Data on Isoxazole-Containing PROTACs

The following table summarizes the available quantitative data for PROTACs that incorporate an isoxazole moiety as part of the VHL ligand, targeting the SMARCA2 protein. This data highlights the high potency that can be achieved with this class of compounds.

Compound IDTarget ProteinE3 Ligase LigandLinker FeaturesDC50 (nM)Dmax (%)Cell LineReference
Compound [I]SMARCA2VHL (with isoxazole)Not specified in detail<2.5>75%SW-1573 (human lung cancer)[2]
Compound [II]SMARCA2VHL (with isoxazole)Not specified in detail<2.5>75%SW-1573 (human lung cancer)[2]

Note: Detailed structural information for compounds [I] and [II] is available in the cited patent application.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of isoxazole-containing linkers and their incorporation into PROTACs, as well as for the biological evaluation of the resulting degraders.

Synthesis of a 3,5-Disubstituted Isoxazole Linker Precursor

The following protocol is a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the preparation of linker precursors with appropriate functional groups for conjugation to the target-binding ligand and the E3 ligase ligand.

Reaction: Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

Materials:

  • β-Nitroenone (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (2 equivalents)

  • Ethyl acetate (solvent)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the β-nitroenone and ethyl acetate.

  • Add tin(II) chloride dihydrate to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 90 °C for 2 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.[3][4]

Note: The substituents on the starting β-nitroenone can be chosen to include functional groups (e.g., a protected amine or a carboxylic acid ester) that can be used for subsequent coupling reactions to build the PROTAC molecule.

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the final assembly of a PROTAC using an isoxazole-containing linker with a carboxylic acid handle and an amine-functionalized E3 ligase ligand.

Materials:

  • Isoxazole-linker-Target Ligand intermediate (with a terminal carboxylic acid) (1 equivalent)

  • Amine-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF (solvent)

Procedure:

  • Dissolve the isoxazole-linker-Target Ligand intermediate in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine-functionalized E3 Ligase Ligand to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC to obtain the final product.

Biological Evaluation: Determination of DC50 and Dmax

This protocol outlines the steps to determine the potency and efficacy of a novel PROTAC in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., SW-1573)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Primary antibodies against the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular_assays Cellular Evaluation Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Densitometry & Normalization Western_Blot->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response DC50_Dmax DC50 & Dmax Calculation Dose_Response->DC50_Dmax

Caption: A streamlined workflow for the synthesis and cellular evaluation of a novel PROTAC.

Conclusion

While the specific molecule "this compound" is not documented as a PROTAC linker, the underlying principle of incorporating rigid heterocyclic scaffolds like oxazoles and isoxazoles is a validated and powerful strategy in PROTAC design. The use of isoxazole-containing VHL ligands by leading pharmaceutical companies underscores the potential of this approach to yield highly potent and cell-permeable degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the use of these and other novel heterocyclic linkers in the development of next-generation targeted protein degraders. Further research into a wider variety of oxazole-based linkers is warranted to fully elucidate their structure-activity relationships and expand the toolbox for rational PROTAC design.

References

An In-depth Technical Guide on the Putative Mechanism of Action of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" has not been explicitly detailed in published scientific literature as a component of a Proteolysis Targeting Chimera (PROTAC). Consequently, this document presents a scientifically plausible, hypothetical mechanism of action based on the structural attributes of the molecule and established principles of PROTAC technology. The quantitative data and experimental protocols provided are illustrative examples and should be regarded as a conceptual framework for potential research and development.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade a target protein of interest (POI).[1][2][3] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[3] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] This event-driven pharmacology offers a paradigm shift from traditional occupancy-driven inhibition, enabling the targeting of proteins previously considered "undruggable".[3]

The choice of E3 ligase ligand is crucial for the efficacy and selectivity of a PROTAC. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are most commonly used, the exploration of new E3 ligase recruiters is an active area of research to expand the scope of targeted protein degradation.[1][4][5]

Hypothetical Mechanism of Action of a "this compound"-Based PROTAC

Given the presence of oxazole rings, which have been shown to be effective components in ligands for the VHL E3 ligase, we hypothesize that "this compound" could serve as a novel E3 ligase ligand, potentially for VHL or a related E3 ligase.[4] In this scenario, the molecule would be chemically linked to a "warhead"—a ligand for a specific protein of interest—to create a functional PROTAC. For the purpose of this guide, we will consider a hypothetical PROTAC, "Compound X," where "this compound" is the E3 ligase ligand and a hypothetical kinase inhibitor is the warhead targeting "Kinase Y".

The proposed mechanism of action for "Compound X" is as follows:

  • Cellular Entry and Ternary Complex Formation: "Compound X" enters the cell and simultaneously binds to Kinase Y (via its warhead) and the VHL E3 ligase (via the "this compound" moiety). This results in the formation of a stable ternary complex: Kinase Y-Compound X-VHL.

  • Ubiquitination of the Target Protein: The proximity induced by the ternary complex formation allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of Kinase Y.

  • Proteasomal Degradation: The poly-ubiquitinated Kinase Y is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: "Compound X" is then released and can bind to another molecule of Kinase Y and VHL, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Compound X (this compound-Linker-Warhead) Ternary_Complex Ternary Complex (Kinase Y-PROTAC-VHL) PROTAC->Ternary_Complex POI Kinase Y (Target Protein) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated Kinase Y Ternary_Complex->Ub_POI Ubiquitination E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Activation E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Hypothetical mechanism of action for a "this compound"-based PROTAC.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for "Compound X".

Table 1: In Vitro Binding Affinities

ComponentBinding TargetAssay TypeBinding Affinity (Kd)
WarheadKinase YIsothermal Titration Calorimetry (ITC)50 nM
This compoundVHL E3 LigaseSurface Plasmon Resonance (SPR)1.2 µM
Compound XKinase YFluorescence Polarization (FP)75 nM
Compound XVHL E3 LigaseFP1.5 µM

Table 2: Cellular Degradation Potency

Cell LineDC50 (Degradation)Dmax (Max Degradation)Timepoint
Cancer Cell Line A25 nM>95%24 hours
Cancer Cell Line B40 nM>90%24 hours

Table 3: Selectivity Profile

ProteinDegradation at 1 µM Compound X
Kinase Y>95%
Kinase Z (structurally similar)<10%
Off-Target Protein 1<5%
Off-Target Protein 2<5%

Experimental Protocols

Detailed methodologies for key experiments to characterize a novel PROTAC like "Compound X" are provided below.

1. Isothermal Titration Calorimetry (ITC) for Warhead-Target Binding

  • Objective: To determine the binding affinity (Kd) of the warhead for the target protein, Kinase Y.

  • Materials: Purified recombinant Kinase Y protein, synthesized warhead molecule, ITC instrument, and appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).

  • Procedure:

    • Prepare a solution of Kinase Y (e.g., 10 µM) in the ITC cell.

    • Prepare a solution of the warhead (e.g., 100 µM) in the injection syringe.

    • Set the ITC instrument to the desired temperature (e.g., 25°C).

    • Perform a series of injections of the warhead solution into the Kinase Y solution, measuring the heat change after each injection.

    • Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

2. Western Blotting for Protein Degradation

  • Objective: To quantify the degradation of Kinase Y in cells treated with "Compound X".

  • Materials: Cancer Cell Line A, "Compound X", DMSO (vehicle control), proteasome inhibitor (e.g., MG132), lysis buffer, primary antibody against Kinase Y, primary antibody for a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, and chemiluminescence substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of "Compound X" (and controls: DMSO, MG132) for the desired time (e.g., 24 hours).

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for Kinase Y and the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the Kinase Y signal to the loading control to determine the percentage of remaining protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays ITC ITC Assay (Warhead + Kinase Y) Binding_Data Binding Affinities (Kd) ITC->Binding_Data SPR SPR Assay (E3 Ligand + VHL) SPR->Binding_Data FP FP Assay (PROTAC + Kinase Y/VHL) FP->Binding_Data Cell_Treatment Treat Cells with PROTAC Western_Blot Western Blot Cell_Treatment->Western_Blot Proteomics Mass Spectrometry (Proteomics) Cell_Treatment->Proteomics Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Cell_Viability Degradation_Data Degradation Potency Western_Blot->Degradation_Data DC50, Dmax Selectivity_Data Selectivity Profile Proteomics->Selectivity_Data Selectivity Profile

Caption: A generalized experimental workflow for characterizing a novel PROTAC.

Conclusion

While "this compound" is not yet an established component in the PROTAC toolkit, its chemical structure, particularly the presence of oxazole moieties, suggests a plausible role as a novel E3 ligase ligand. This guide has outlined a hypothetical mechanism of action and provided a framework for the types of experiments and data that would be necessary to validate this hypothesis. The continued exploration of novel E3 ligase ligands is essential for expanding the reach and refining the selectivity of targeted protein degradation, and molecules like "this compound" represent an intriguing, albeit currently theoretical, avenue for future research.

References

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of tert-Butyl bis(oxazol-4-ylmethyl)carbamate. Due to the limited availability of experimental data for this specific compound, this guide combines reported values with predicted data from computational models to offer a thorough profile. Furthermore, it outlines general experimental protocols for the synthesis and analysis of related compounds, which can be adapted for this molecule.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available and predicted data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₄[1]
Molecular Weight 279.29 g/mol [1]
CAS Number 1646152-48-8[1]
Purity ≥97%[1]
Predicted LogP 1.25Computational Prediction
Predicted Water Solubility 1.85 g/LComputational Prediction
Predicted pKa (Most Basic) 2.54Computational Prediction
Predicted Boiling Point 453.7 °CComputational Prediction
Predicted Melting Point 102.5 °CComputational Prediction

Note: Predicted values are generated using established computational algorithms and should be considered as estimates until experimentally verified.

Experimental Protocols

General Synthesis of bis(heterocyclylmethyl)carbamates

The synthesis of bis(heterocyclylmethyl)carbamates can be approached through several synthetic routes. A common method involves the N-alkylation of a primary amine with a suitable heterocyclic methyl halide, followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-halomethyl-oxazole 4-(Halomethyl)oxazole (2 eq.) Reaction N-Alkylation 4-halomethyl-oxazole->Reaction tert-butyl_carbamate tert-Butyl carbamate tert-butyl_carbamate->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Target_Compound This compound Workup Aqueous Workup & Purification (e.g., Chromatography) Reaction->Workup Workup->Target_Compound

General Synthetic Workflow

Materials:

  • 4-(Chloromethyl)oxazole or 4-(bromomethyl)oxazole

  • tert-Butyl carbamate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl carbamate in anhydrous DMF, add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(halomethyl)oxazole (2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Carbamate Analysis:

HPLC is a standard technique for the analysis and purification of carbamate derivatives.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection is commonly used, with the wavelength of maximum absorbance determined by a UV scan of the pure compound. For compounds lacking a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

  • Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, typically the initial mobile phase composition, and filtered through a 0.22 µm or 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR are indispensable for confirming the structure of oxazole-containing compounds.

  • ¹H NMR: The proton spectrum will show characteristic signals for the oxazole ring protons, the methylene protons adjacent to the oxazole rings and the nitrogen, and the tert-butyl protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon spectrum will show distinct resonances for the carbons of the oxazole rings, the methylene carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

Potential Biological Activity and Screening

While no specific biological activity has been reported for this compound, carbamate and oxazole moieties are present in numerous biologically active molecules. Carbamates are known to act as enzyme inhibitors, and oxazoles are found in various natural products and synthetic compounds with a wide range of therapeutic properties. A general workflow for the initial biological screening of this compound is proposed below.

G cluster_screening Biological Screening Workflow cluster_assays Potential Assay Areas Compound This compound Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound->Primary_Screening Target_Identification Target Identification Primary_Screening->Target_Identification Active Hits Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) Primary_Screening->Enzyme_Inhibition Antiproliferative Antiproliferative Assays (Cancer Cell Lines) Primary_Screening->Antiproliferative Antimicrobial Antimicrobial Assays (Bacterial, Fungal Strains) Primary_Screening->Antimicrobial Receptor_Binding Receptor Binding Assays (e.g., GPCRs) Primary_Screening->Receptor_Binding Hit_to_Lead Hit-to-Lead Optimization Target_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Conceptual Biological Screening Workflow

This guide serves as a foundational resource for researchers interested in this compound. The combination of available data, computational predictions, and general experimental methodologies provides a robust starting point for further investigation and development. Experimental verification of the predicted properties is highly recommended.

References

The Role of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Novel PROTAC Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.[3][4] While various linker chemistries have been explored, the use of specific heterocyclic scaffolds remains an area of active investigation. This technical guide explores the potential application of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" in the development of novel PROTACs.

"this compound": A Potential Linker Moiety

Currently, there is no direct published research specifically detailing the use of "this compound" in the synthesis or evaluation of PROTACs. However, its chemical structure suggests its potential as a rigid and versatile building block for constructing PROTAC linkers. The bis(oxazol-ylmethyl)amine core offers two points of attachment, allowing for the conjugation of a POI ligand and an E3 ligase ligand. The oxazole rings can provide a degree of rigidity to the linker, which can be advantageous in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

General Principles of PROTAC Development

The development of a novel PROTAC is a multi-step process that involves rational design, chemical synthesis, and rigorous biological evaluation.

Experimental Workflow for PROTAC Development

The general workflow for developing a new PROTAC is outlined below. This process is iterative, often requiring multiple cycles of design, synthesis, and testing to identify a lead candidate with optimal degradation activity and drug-like properties.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation A Target Selection (POI & E3 Ligase) B Ligand Identification/Design A->B C Linker Design (e.g., using this compound) B->C D PROTAC Synthesis C->D E In Vitro Binding Assays D->E F Cellular Degradation Assays (e.g., Western Blot, DC50/Dmax) E->F G Downstream Signaling Pathway Analysis F->G H In Vivo Efficacy & PK/PD Studies G->H

Caption: A generalized workflow for the development of novel PROTACs.

Key Signaling Pathway in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination of a target protein, marking it for degradation by the 26S proteasome. This process is a fundamental cellular pathway for protein homeostasis.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Hypothetical Experimental Protocols

While no specific protocols exist for "this compound"-based PROTACs, the following are generalized, representative methodologies that would be adapted for such a novel compound.

General Synthesis of an Oxazole-Containing PROTAC

This protocol outlines a hypothetical synthesis where "this compound" serves as a core linker component.

Logical Relationship for Synthesis

Synthesis_Logic A This compound B Deprotection (e.g., TFA) A->B C bis(oxazol-4-ylmethyl)amine B->C F Coupling Reaction 1 C->F D POI Ligand with reactive group D->F E E3 Ligase Ligand with reactive group H Coupling Reaction 2 E->H G Intermediate Conjugate F->G G->H I Final PROTAC Molecule H->I

Caption: Logical flow of a hypothetical PROTAC synthesis.

Protocol:

  • Deprotection of the Linker Core: "this compound" would first be deprotected to yield the free secondary amine, bis(oxazol-4-ylmethyl)amine. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).

  • First Coupling Reaction: The resulting bis(oxazol-4-ylmethyl)amine would then be reacted with an activated form of the POI-binding ligand. The ligand would need to possess a reactive functional group (e.g., a carboxylic acid activated as an NHS ester, or an alkyl halide) to form a stable bond with one of the amine's methyl-oxazole arms. This reaction would be carried out under anhydrous conditions with a suitable base to neutralize any acid formed.

  • Purification: The mono-substituted intermediate would be purified using column chromatography to separate it from unreacted starting materials and byproducts.

  • Second Coupling Reaction: The purified intermediate, now containing the POI ligand and a remaining reactive secondary amine, would be coupled with the E3 ligase ligand, which has also been appropriately functionalized.

  • Final Purification: The final PROTAC molecule would be purified to a high degree using techniques such as preparative HPLC. The structure and purity would be confirmed by LC-MS and NMR spectroscopy.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is a standard method to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Protocol:

  • Cell Culture: Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the novel PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-degrading epimer or a PROTAC targeting a different protein).

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.

Quantitative Data Presentation

While no quantitative data exists for "this compound"-based PROTACs, the following tables illustrate how such data would be presented.

Table 1: In Vitro Binding Affinities

CompoundTargetBinding Affinity (Kd, nM)E3 LigaseBinding Affinity (Kd, nM)
PROTAC-XPOI-YData Not AvailableCRBNData Not Available
Control LigandPOI-YData Not Available--
E3 Ligand--CRBNData Not Available

Table 2: Cellular Degradation Potency and Efficacy

CompoundCell LineDC50 (nM)Dmax (%)
PROTAC-XCell Line AData Not AvailableData Not Available
PROTAC-XCell Line BData Not AvailableData Not Available

Conclusion

Although "this compound" has not yet been reported in the context of PROTAC development, its chemical structure presents an intriguing scaffold for the design of novel linkers. The general principles and experimental protocols outlined in this guide provide a framework for the potential synthesis and evaluation of PROTACs incorporating this and other novel chemical moieties. Further research is warranted to explore the utility of oxazole-containing linkers in modulating the physicochemical properties and biological activity of PROTACs, ultimately contributing to the expansion of this powerful therapeutic platform.

References

Structural and Conformational Analysis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed analysis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited in publicly available literature, this document compiles representative structural data, conformational insights, and experimental protocols based on analogous compounds. Furthermore, it outlines the critical role of this molecule in the broader context of targeted protein degradation, including a depiction of the PROTAC-mediated ubiquitination pathway and a standard experimental workflow for PROTAC evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a heterobifunctional molecule with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol . Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is in turn bonded to two oxazol-4-ylmethyl moieties. The presence of the oxazole rings and the carbamate linker makes this compound a valuable precursor in the synthesis of PROTACs, a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a readily modifiable component of the linker, offering synthetic handles for the attachment of POI and E3 ligase ligands. The oxazole moieties can contribute to the overall rigidity and conformational pre-organization of the resulting PROTAC molecule, which can be crucial for effective ternary complex formation between the POI and the E3 ligase.

Structural Analysis

Representative Crystallographic Data

To provide an insight into the potential solid-state conformation, we present crystallographic data for a related carbamate-containing molecule, tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate[1]. This data can offer an approximation of bond lengths, angles, and dihedral angles that might be expected in the carbamate core of the title compound.

ParameterRepresentative Value[1]
Bond Lengths (Å)
C=O1.21 - 1.23
C-N (carbamate)1.34 - 1.38
C-O (carbamate)1.33 - 1.36
N-C (alkyl)1.46 - 1.49
Bond Angles (°)
O=C-N124 - 127
O=C-O123 - 126
N-C-O109 - 112
Dihedral Angles (°)
Phenyl ring to carbamate plane~87
Pyridine ring to carbamate plane~9

Note: This data is for an analogous compound and should be used for illustrative purposes only.

Predicted Spectroscopic Data

Based on the structure of this compound, the following NMR spectral characteristics can be anticipated. Representative ¹H and ¹³C NMR data for similar carbamate and oxazole-containing structures are provided for reference[2].

¹H NMR (predicted):

  • ~1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

  • ~4.5-5.0 ppm (singlet or doublet, 4H): Methylene protons (-CH₂-) connecting the nitrogen to the oxazole rings. The multiplicity will depend on the rotational dynamics around the N-CH₂ bonds.

  • ~7.5-8.5 ppm (signals, 4H): Protons of the two oxazole rings.

¹³C NMR (predicted):

  • ~28 ppm: Carbons of the methyl groups of the tert-butyl moiety.

  • ~45-50 ppm: Methylene carbons (-CH₂-).

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~120-150 ppm: Carbons of the oxazole rings.

  • ~155 ppm: Carbonyl carbon of the carbamate group.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the N-C(O), C-O, and N-CH₂ bonds. The bulky tert-butyl group is expected to sterically influence the orientation of the two oxazol-ylmethyl arms.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the low-energy conformers of this molecule[3][4][5][6]. Such studies on analogous structures have shown that the carbamate group can adopt different orientations, which in turn affects the spatial disposition of the linked moieties. The relative orientation of the two oxazole rings is critical as it will define the exit vectors for the attachment of the POI and E3 ligase ligands in a PROTAC, ultimately impacting the geometry of the ternary complex.

Role in Targeted Protein Degradation and Signaling Pathway

As a PROTAC building block, this compound is integral to the synthesis of molecules that modulate the ubiquitin-proteasome system. The resulting PROTAC facilitates the ubiquitination and subsequent degradation of a target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design[7][8][9]. The following diagram illustrates the general mechanism of a VHL-recruiting PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds to POI ligand PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds to VHL ligand Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades POI Ternary->Ub_POI Ubiquitination PROTAC_recycled PROTAC Ternary->PROTAC_recycled Release & Recycle Ub_POI->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation via VHL E3 ligase recruitment.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general procedures for carbamate synthesis and PROTAC evaluation, representative protocols are provided below.

Representative Synthesis of a Boc-protected bis(heterocyclylmethyl)amine

This protocol is a generalized procedure and may require optimization for the specific synthesis of the title compound.

Materials:

  • 4-(Aminomethyl)oxazole hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 4-(aminomethyl)oxazole hydrochloride (2.2 equivalents) in the chosen solvent, add the base (2.5 equivalents) and stir at room temperature for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired this compound.

General Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the biological evaluation of a PROTAC synthesized from a building block like this compound[10][11][12].

PROTAC_Workflow Start Synthesized PROTAC Candidate Cell_Culture Cell Culture (Target Protein Expressing) Start->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis (Target Protein Levels) Lysis->Western_Blot Degradation_Analysis Quantify Degradation (DC50 & Dmax) Western_Blot->Degradation_Analysis Mechanism_Validation Mechanism of Action Studies Degradation_Analysis->Mechanism_Validation Selectivity Selectivity Profiling (Proteomics) Degradation_Analysis->Selectivity Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor Mechanism_Validation->Proteasome_Inhibitor E3_Ligase_Knockdown E3 Ligase Knockdown/ Knockout Cells Mechanism_Validation->E3_Ligase_Knockdown Final Lead Optimization Mechanism_Validation->Final Selectivity->Final

A typical experimental workflow for the evaluation of a PROTAC.

Conclusion

This compound is a strategically important building block for the synthesis of PROTACs. Its structure allows for the facile introduction of diverse functionalities, enabling the creation of extensive PROTAC libraries for screening and optimization. While direct experimental structural and conformational data for this specific molecule are sparse, analysis of analogous compounds provides valuable insights into its likely chemical properties. A thorough understanding of its role in the context of the ubiquitin-proteasome pathway is essential for the rational design of next-generation targeted protein degraders. Further experimental characterization of this and similar building blocks will undoubtedly accelerate the development of novel PROTAC-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Conjugation of tert-Butyl bis(oxazol-4-ylmethyl)carbamate to E3 Ligase Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting them.[3][] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5]

The selection of the E3 ligase ligand is critical, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used in PROTAC design.[1][6][7] This application note details a comprehensive protocol for the conjugation of a novel POI-binding moiety, derived from tert-Butyl bis(oxazol-4-ylmethyl)carbamate , to a Cereblon (CRBN) E3 ligase ligand.

This compound is a versatile building block for protein degraders.[8] Its structure features a Boc-protected secondary amine, which, upon deprotection, provides a strategic attachment point for a linker. This note will outline the deprotection of this building block, its conjugation to a bifunctional linker, and the final coupling to a pomalidomide-based CRBN ligand to generate a novel PROTAC.

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to hijack the UPS to induce targeted protein degradation. The process begins with the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase, an event that does not naturally occur. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for destruction.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ligase Complex (e.g., CRL4-CRBN) E3->Ternary binds Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E2 E2-Ubiquitin E2->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of the target PROTAC is a multi-step process involving the preparation of three key components: the POI-binding moiety, the linker, and the E3 ligase ligand. This workflow outlines a modular approach, starting with the deprotection of the POI building block and sequential coupling reactions.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_analysis Purification & Analysis Start This compound (Boc-Protected Ligand) Deprotection Step 1: Boc Deprotection (TFA, DCM) Start->Deprotection Intermediate1 bis(oxazol-4-ylmethyl)amine (Deprotected Ligand) Deprotection->Intermediate1 Coupling1 Step 2: Amide Coupling (HATU, DIPEA) Intermediate1->Coupling1 Linker Bifunctional Linker (e.g., Boc-N-amido-dPEGx-acid) Linker->Coupling1 Intermediate2 POI-Linker Conjugate Coupling1->Intermediate2 Coupling2 Step 3: CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) Intermediate2->Coupling2 E3_Ligand Functionalized E3 Ligand (e.g., Pomalidomide-Alkyne) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Modular workflow for the synthesis and purification of the PROTAC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is essential for subsequent linker conjugation.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (10.0 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude bis(oxazol-4-ylmethyl)amine. The product is often used in the next step without further purification.

Protocol 2: Conjugation to a Bifunctional Linker via Amide Coupling

This protocol details the coupling of the deprotected POI-binding moiety to a heterobifunctional PEG linker containing a terminal carboxylic acid.

  • Materials:

    • Crude bis(oxazol-4-ylmethyl)amine (from Protocol 1)

    • N-Boc-N'-amido-dPEG®x-acid linker (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • 0.5 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the N-Boc-N'-amido-dPEG®x-acid linker in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of bis(oxazol-4-ylmethyl)amine (1.0 eq) in DMF to the activated linker solution.

    • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute the reaction mixture with EtOAc and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting POI-Linker conjugate by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain the pure product.

Protocol 3: Final PROTAC Assembly via Click Chemistry

This protocol describes the final conjugation step using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This requires a linker with a terminal azide and an E3 ligand functionalized with a terminal alkyne.

  • Materials:

    • POI-Linker-Azide conjugate (from a modified Protocol 2) (1.0 eq)

    • Pomalidomide-alkyne (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • tert-Butanol/Water (1:1 mixture)

  • Procedure:

    • Dissolve the POI-Linker-Azide conjugate and Pomalidomide-alkyne in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate, followed by copper(II) sulfate.

    • Stir the mixture vigorously at room temperature for 8-12 hours. The reaction mixture may become heterogeneous.

    • Monitor the reaction by LC-MS for the formation of the triazole product.

    • Upon completion, dilute the mixture with water and extract with EtOAc or DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC).

Protocol 4: In-Cell Target Protein Degradation (Western Blot)

This protocol is used to quantify the ability of the synthesized PROTAC to induce the degradation of its target protein in a cellular context.

  • Materials:

    • Cancer cell line expressing the POI (e.g., MCF-7, HCT116)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Synthesized PROTAC, dissolved in DMSO

    • Proteasome inhibitor (e.g., MG132) as a negative control

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO) and a co-treatment control with the PROTAC and MG132.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blot: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies for the POI and loading control, followed by the appropriate HRP-conjugated secondary antibody.

    • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]

Data Presentation

Quantitative data from synthesis and biological evaluation should be summarized for clear comparison and analysis.

Table 1: Summary of Synthetic Reactions and Yields

StepReaction TypeKey ReagentsTime (h)Yield (%)Purity (LC-MS)
1Boc DeprotectionTFA, DCM3>95% (crude)~90%
2Amide CouplingHATU, DIPEA, DMF1665%>98%
3CuAAC ClickCuSO₄, Na-Ascorbate1052%>99% (Post-HPLC)

Table 2: Characterization of Final PROTAC Conjugate

PropertyMethodResult
Purity Analytical RP-HPLC99.2% at 254 nm
Identity High-Resolution MS (HRMS)[M+H]⁺ Calculated: 987.4521
[M+H]⁺ Found: 987.4518
Structure Confirmation ¹H NMR, ¹³C NMRSpectra consistent with proposed structure

Table 3: Biological Activity and PROTAC Performance Metrics

MetricAssay TypeCell LineValue
DC₅₀ ¹Western BlotHCT11625 nM
Dₘₐₓ ²Western BlotHCT116~95%
CRBN Binding (Kᵢ) Fluorescence PolarizationN/A150 nM
Ternary Complex Cooperativity (α) Biophysical Assay (e.g., FP)N/A5.2

¹DC₅₀ : Concentration of PROTAC required to induce 50% degradation of the target protein.[6] ²Dₘₐₓ : Maximum percentage of target protein degradation achieved.[9]

References

Application Notes and Protocols for Incorporating "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" into Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3]

"tert-Butyl bis(oxazol-4-ylmethyl)carbamate" is a valuable building block for the synthesis of novel PROTACs, offering a unique oxazole-containing linker motif.[4] The oxazole rings can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving degradation efficiency.[5] The presence of the tert-butylcarbamate protecting group allows for a modular and controlled synthetic approach.

These application notes provide a comprehensive guide to the incorporation of "this compound" into protein degraders, including detailed synthetic protocols, methodologies for biological evaluation, and data presentation guidelines.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C13H17N3O4[4]
Molecular Weight 279.29 g/mol [4]
CAS Number 1646152-48-8[4]
Appearance White to off-white solid
Purity ≥97%[4]
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM

Synthetic Protocol for Incorporating the Linker

This protocol describes a representative synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) using Ibrutinib as the warhead and Pomalidomide as the E3 ligase (Cereblon) ligand. The synthesis involves the deprotection of "this compound" followed by sequential amide bond couplings.

Diagram of the Synthetic Workflow

A This compound B Deprotection (TFA/DCM) A->B Step 1 C bis(oxazol-4-ylmethyl)amine B->C E Amide Coupling (HATU, DIPEA) C->E D Ibrutinib-acid D->E F Ibrutinib-Linker Intermediate E->F Step 2 H Final Amide Coupling (HATU, DIPEA) F->H G Pomalidomide G->H I Final BTK Degrader H->I Step 3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Application Notes and Protocols: Experimental Use of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand and influences the efficacy and selectivity of the PROTAC.

tert-Butyl bis(oxazol-4-ylmethyl)carbamate is a chemical building block intended for use as a linker in the synthesis of PROTACs. Its structure, featuring two oxazole moieties, provides a semi-rigid backbone that can be functionalized to connect the two binding ligands. The tert-butyl carbamate group serves as a protected amine, which can be deprotected to allow for further chemical modification and conjugation. While this compound is commercially available as a building block for protein degraders, specific data on its performance in cell-based assays is not extensively documented in peer-reviewed literature.

This document provides a set of detailed, hypothetical application notes and protocols for the experimental use of a PROTAC incorporating a linker derived from this compound. These protocols are based on established methodologies for the evaluation of PROTACs and are intended to serve as a guide for researchers.

Hypothetical PROTAC Molecule: "PROTAC-X"

For the purpose of these application notes, we will consider a hypothetical PROTAC molecule, designated "PROTAC-X". PROTAC-X is designed to induce the degradation of a hypothetical target protein, "Target-Y," by recruiting the E3 ligase Cereblon (CRBN). The linker component of PROTAC-X is derived from this compound.

Structure of PROTAC-X:

[Ligand for Target-Y] --- [bis(oxazol-4-ylmethyl)acetamide Linker] --- [Pomalidomide (CRBN Ligand)]

Data Presentation: Hypothetical Quantitative Data for PROTAC-X

The following tables summarize hypothetical quantitative data that could be generated from the cell-based assays described in the protocols below. These tables are for illustrative purposes to demonstrate how data for a PROTAC incorporating the specified linker could be presented.

Table 1: Degradation of Target-Y by PROTAC-X in HEK293T Cells

CompoundDC50 (nM)Dmax (%)
PROTAC-X5095
PROTAC-X + MG132 (10 µM)>1000<10
PROTAC-X + Pomalidomide (10 µM)>1000<15

DC50: Concentration of the compound required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation observed.

Table 2: Anti-proliferative Effects of PROTAC-X in MCF-7 Cells

CompoundIC50 (nM)
PROTAC-X150
Target-Y Inhibitor (Positive Control)100
Pomalidomide>10,000

IC50: Concentration of the compound required to inhibit cell proliferation by 50%.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol describes how to assess the ability of PROTAC-X to induce the degradation of Target-Y in a cell-based assay.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • PROTAC-X

  • MG132 (proteasome inhibitor)

  • Pomalidomide (free CRBN ligand)

  • DMSO (vehicle control)

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against Target-Y

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PROTAC-X in cell culture medium. For control wells, prepare medium with DMSO (vehicle), PROTAC-X co-treated with MG132 (10 µM), and PROTAC-X co-treated with free pomalidomide (10 µM).

  • Aspirate the old medium from the cells and add the prepared compound-containing medium.

  • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against Target-Y and the loading control antibody.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the Target-Y band to the loading control band. Calculate the percentage of remaining Target-Y relative to the vehicle-treated control. Plot the percentage of remaining protein against the concentration of PROTAC-X to determine the DC50 value.

Protocol 2: Cell Viability Assay

This protocol is used to determine the effect of PROTAC-X-mediated degradation of Target-Y on cell proliferation.

Materials:

  • MCF-7 cells (or another relevant cell line)

  • Appropriate cell culture medium and supplements

  • PROTAC-X

  • Positive control (e.g., a known inhibitor of Target-Y)

  • DMSO

  • MTT reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PROTAC-X and the positive control in cell culture medium. Include a vehicle control (DMSO).

  • Add the compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • For luminescent assay: Follow the manufacturer's instructions for the CellTiter-Glo® assay and measure luminescence.

  • Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control wells. Plot the percentage of cell viability against the compound concentration and perform a non-linear regression to determine the IC50 value.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-X Mediated Degradation cluster_1 Ternary Complex Target_Y Target Protein (Target-Y) PROTAC_X PROTAC-X Target_Y->PROTAC_X CRBN E3 Ligase (Cereblon) PROTAC_X->CRBN Target_Y_PROTAC_CRBN Target-Y :: PROTAC-X :: CRBN Ub_Target_Y Poly-ubiquitinated Target-Y Target_Y_PROTAC_CRBN->Ub_Target_Y Ubiquitination Ub Ubiquitin (Ub) Ub->Target_Y_PROTAC_CRBN Proteasome Proteasome Ub_Target_Y->Proteasome Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Experimental_Workflow cluster_workflow PROTAC-X Evaluation Workflow cluster_assays Cell-Based Assays start Start: Synthesize PROTAC-X cell_culture Cell Line Selection & Culture start->cell_culture treatment Treat Cells with PROTAC-X Concentrations cell_culture->treatment western_blot Western Blot for Target-Y Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay controls Control Experiments: - MG132 - Free Ligand treatment->controls data_analysis Data Analysis: - DC50 Calculation - IC50 Calculation western_blot->data_analysis viability_assay->data_analysis controls->data_analysis conclusion Conclusion: Evaluate Efficacy of PROTAC-X data_analysis->conclusion

Application Notes and Protocols for the Use of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl bis(oxazol-4-ylmethyl)carbamate, a bifunctional linker precursor, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are based on established synthetic methodologies for analogous chemical transformations in the field of targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.

This compound serves as a versatile building block for the construction of PROTAC linkers. The secondary amine, protected by a tert-butyloxycarbonyl (Boc) group, provides a latent attachment point. Following deprotection, the resulting secondary amine can be coupled to either the POI ligand (warhead) or the E3 ligase ligand, typically through amide bond formation or alkylation. The two oxazole moieties within the structure can contribute to the linker's rigidity and solubility, potentially influencing the overall properties of the final PROTAC.

Key Synthetic Strategies

The incorporation of the bis(oxazol-4-ylmethyl)amine moiety into a PROTAC generally involves a three-stage process:

  • Synthesis and Protection: The initial synthesis of the bis(oxazol-4-ylmethyl)amine core, followed by protection of the secondary amine with a Boc group to yield this compound.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to liberate the secondary amine for subsequent coupling.

  • Conjugation: Coupling of the deprotected amine with a suitable functional group on the warhead or E3 ligase ligand. The most common methods are amide bond formation with a carboxylic acid or nucleophilic substitution with an alkyl halide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound, starting from 4-(chloromethyl)oxazole hydrochloride.

Step 1a: Synthesis of bis(oxazol-4-ylmethyl)amine

  • To a solution of 4-(chloromethyl)oxazole hydrochloride (2.0 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (4.0 equivalents).

  • Add a source of ammonia, for example, a solution of ammonia in methanol, or ammonium chloride with an additional equivalent of base.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain bis(oxazol-4-ylmethyl)amine.

Step 1b: N-tert-butoxycarbonylation of bis(oxazol-4-ylmethyl)amine

  • Dissolve the bis(oxazol-4-ylmethyl)amine (1.0 equivalent) in a solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution.

  • Add a base, such as triethylamine (TEA) or sodium bicarbonate (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • If using an aqueous solvent system, extract the product with an organic solvent. If using an organic solvent, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol details the deprotection of this compound and subsequent coupling to a carboxylic acid-functionalized component (e.g., a warhead or E3 ligase ligand).

Step 2a: Boc Deprotection

  • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically 20-50% v/v, at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Step 2b: Amide Coupling with HATU

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).[1][2][3]

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected bis(oxazol-4-ylmethyl)amine from Step 2a (~1.1 equivalents) in anhydrous DMF to the reaction mixture.[3]

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC or flash column chromatography.

Data Presentation

Table 1: Representative Conditions for N-tert-butoxycarbonylation

ParameterCondition
Amine Substratebis(oxazol-4-ylmethyl)amine
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)
Stoichiometry1.1 - 1.5 equivalents
BaseTriethylamine or Sodium Bicarbonate
SolventDCM or THF/Water
TemperatureRoom Temperature
Reaction Time2 - 4 hours

Table 2: Optimized Conditions for Amide Bond Formation in PROTAC Synthesis

ParameterCondition
Coupling ReagentHATU
Stoichiometry1.1 - 1.5 equivalents
BaseN,N-Diisopropylethylamine (DIPEA)
Stoichiometry2.0 - 3.0 equivalents
SolventAnhydrous DMF or DCM
Temperature0 °C to Room Temperature
Reaction Time1 - 12 hours

Visualizations

Diagrams of Synthetic and Signaling Pathways

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Linker Precursor cluster_protac PROTAC Assembly start_mat 4-(Chloromethyl)oxazole bis_amine bis(oxazol-4-ylmethyl)amine start_mat->bis_amine Ammonolysis boc_linker This compound bis_amine->boc_linker Boc Protection ((Boc)₂O, Base) deprotection Boc Deprotection (TFA/DCM) boc_linker->deprotection coupling Amide Coupling (HATU, DIPEA) deprotection->coupling final_protac Final PROTAC coupling->final_protac warhead Warhead-COOH warhead->coupling e3_ligand E3 Ligase Ligand

Caption: Synthetic workflow for PROTAC assembly.

BET_Degradation_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BET BET Protein (e.g., BRD4) Chromatin Chromatin BET->Chromatin binds to acetylated histones Ternary_Complex Ternary Complex (BET-PROTAC-E3) BET->Ternary_Complex Transcription Gene Transcription (e.g., c-Myc) Chromatin->Transcription promotes PROTAC BET PROTAC PROTAC->BET E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E2 Ligase, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation BET Protein Degradation Proteasome->Degradation Degradation->Transcription INHIBITS

Caption: BET protein degradation signaling pathway.

References

Application Notes and Protocols for the Purification of tert-Butyl bis(oxazol-4-ylmethyl)carbamate-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that facilitate the degradation of specific target proteins. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties of the PROTAC, including its solubility, permeability, and the stability of the ternary complex it forms.

This document provides detailed application notes and protocols for the purification of PROTACs that contain the "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" moiety within their linker structure. The presence of the oxazole rings and the tert-butyl carbamate group can present unique challenges and opportunities in the purification process. The methodologies described herein are designed to address these specific characteristics and to guide researchers in obtaining highly pure PROTACs for downstream biological evaluation.

Purification Strategies for Oxazole-Containing PROTACs

The purification of PROTACs is often a multi-step process designed to remove starting materials, reagents, byproducts, and potential diastereomers. Due to their often high molecular weight, complex structures, and varied physicochemical properties, a combination of chromatographic techniques is typically employed. For PROTACs incorporating the "this compound" moiety, the general workflow involves an initial purification by flash column chromatography followed by a final, high-resolution purification step using either Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Supercritical Fluid Chromatography (SFC).

Key Considerations for Purification:
  • Solubility: The solubility of the crude PROTAC should be assessed in various solvents to select an appropriate solvent for sample preparation and the initial mobile phase of the chromatographic separation. The oxazole and carbamate functionalities may influence solubility in organic solvents.

  • Stereochemistry: The synthesis of PROTACs can often result in the formation of diastereomers, particularly if chiral centers are present in the POI ligand, E3 ligase ligand, or the linker. SFC with a chiral stationary phase is a powerful technique for separating such stereoisomers.

  • Stability: The stability of the PROTAC under the chosen purification conditions (e.g., pH of the mobile phase) should be considered to prevent degradation of the final product.

Data Presentation: Purification Parameters and Expected Outcomes

The following tables summarize typical parameters and expected outcomes for the purification of a hypothetical "this compound"-containing PROTAC. These values are illustrative and will require optimization for specific molecules.

Table 1: Representative Parameters for Flash Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Heptane or Dichloromethane
Mobile Phase B Ethyl Acetate or Methanol
Gradient Step or linear gradient based on TLC analysis
Detection UV at 254 nm
Typical Loading 1-10% of silica gel weight
Expected Purity 70-95%
Expected Yield 40-80%

Table 2: Representative Parameters for Preparative RP-HPLC Purification

ParameterValue
Stationary Phase C18 or C8 silica, 5-10 µm particle size
Column Dimensions 21.2 x 150 mm or larger
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Optimized shallow gradient (e.g., 20-80% B over 30 min)
Flow Rate 15-25 mL/min
Detection UV at 254 nm and 280 nm
Expected Purity >98%
Expected Yield 50-90% (from flash-purified material)

Table 3: Representative Parameters for Preparative SFC Purification (for chiral separation)

ParameterValue
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Column Dimensions 21 x 250 mm or similar
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol or Ethanol with optional additive (e.g., diethylamine)
Gradient/Isocratic Isocratic or shallow gradient (e.g., 10-40% B)
Back Pressure 100-150 bar
Temperature 35-40 °C
Detection UV and/or Mass Spectrometry (MS)
Expected Purity >99% (for each diastereomer)
Expected Yield >90% (for each diastereomer from the mixture)

Experimental Protocols

Protocol 1: Initial Purification by Flash Column Chromatography

This protocol is intended for the initial cleanup of the crude PROTAC reaction mixture to remove major impurities.

Materials:

  • Crude "this compound"-containing PROTAC

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Heptane, Ethyl Acetate, Dichloromethane, Methanol)

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system for the separation of the PROTAC from impurities using TLC. The desired product spot should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column with the chosen solvent system.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is poor, the crude material can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Chromatography: Run the flash chromatography using the pre-determined solvent system, collecting fractions based on the UV chromatogram.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Final Purification by Preparative RP-HPLC

This protocol is for the high-resolution purification of the partially purified PROTAC to achieve a purity of >98%.

Materials:

  • Partially purified PROTAC from flash chromatography

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or trifluoroacetic acid

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system to determine the optimal gradient and mobile phase conditions.

  • Sample Preparation: Dissolve the partially purified PROTAC in a suitable solvent, such as DMSO or the initial mobile phase, to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Chromatographic Separation: Inject the prepared sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical LC-MS.

  • Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Protocol 3: Chiral Separation by Preparative SFC

This protocol is for the separation of diastereomers of the "this compound"-containing PROTAC.

Materials:

  • Diastereomeric mixture of the PROTAC

  • SFC-grade methanol or ethanol

  • Supercritical CO2

  • Preparative SFC system with a chiral column

  • Fraction collector

  • Solvent evaporation system

Procedure:

  • Method Development (Analytical Scale): Develop the chiral separation method on an analytical SFC system to select the appropriate chiral stationary phase and mobile phase conditions.

  • Sample Preparation: Dissolve the diastereomeric mixture in the co-solvent (e.g., methanol) to a concentration of 10-50 mg/mL.

  • Column Equilibration: Equilibrate the preparative chiral column with the initial mobile phase conditions.

  • Chromatographic Separation: Inject the sample and perform the isocratic or gradient separation.

  • Fraction Collection: Collect the fractions corresponding to each separated diastereomer.

  • Purity and Enantiomeric Excess Analysis: Analyze the purity and enantiomeric excess of each collected fraction by analytical chiral SFC or HPLC.

  • Product Isolation: Evaporate the co-solvent from the pure fractions to obtain the isolated diastereomers.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_Ligase_bound Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase_bound->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Purification

Purification_Workflow Crude Crude PROTAC Reaction Mixture Flash Flash Column Chromatography Crude->Flash Partially_Pure Partially Purified PROTAC (70-95% Purity) Flash->Partially_Pure Purity_Check1 LC-MS Analysis Partially_Pure->Purity_Check1 Prep_HPLC Preparative RP-HPLC Purity_Check1->Prep_HPLC Achiral Prep_SFC Preparative Chiral SFC (if diastereomers) Purity_Check1->Prep_SFC Chiral Final_Purity_Check Analytical LC-MS / SFC Purity >98% Prep_HPLC->Final_Purity_Check Prep_SFC->Final_Purity_Check Final_Product Pure PROTAC Final_Purity_Check->Final_Product

Caption: A typical workflow for the purification of synthesized PROTACs.

BRD4 Signaling Pathway and PROTAC-Mediated Degradation

BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Gene_Transcription Gene Transcription BRD4->Gene_Transcription Promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to cMyc_mRNA c-Myc mRNA Gene_Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives PROTAC_Degradation PROTAC-mediated BRD4 Degradation PROTAC_Degradation->BRD4

Caption: Simplified BRD4 signaling pathway and its disruption by PROTACs.

Application Notes and Protocols: Step-by-Step Guide to "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" Linker Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, particularly in the domain of Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in orchestrating the desired biological outcome. The chemical nature, length, and rigidity of the linker are critical determinants of the efficacy of a PROTAC, influencing the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase. This document provides a comprehensive guide to the synthesis and application of a novel linker, "tert-Butyl bis(oxazol-4-ylmethyl)carbamate," for the development of targeted therapies.

The "this compound" linker is a bifunctional molecule featuring two oxazole moieties. The oxazole rings provide a degree of rigidity and can participate in hydrogen bonding interactions, potentially improving the binding affinity and selectivity of the resulting conjugate. The central carbamate is protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal a secondary amine. This secondary amine serves as a versatile attachment point for conjugation to a molecule of interest, such as a ligand for an E3 ligase or a targeting moiety for a specific cell type.

These application notes provide detailed protocols for the synthesis of the "this compound" linker, its deprotection, and subsequent attachment to a representative molecule. Furthermore, we present a hypothetical application in the context of PROTAC development, complete with illustrative diagrams and representative data.

Chemical Properties

PropertyValue
Molecular Formula C₁₇H₂₃N₃O₄
Molecular Weight 349.38 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, DMF, Dichloromethane)
Reactive Group (after deprotection) Secondary Amine (-NH-)
Protective Group tert-Butoxycarbonyl (Boc)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title linker from commercially available starting materials. The key steps involve the preparation of 4-(chloromethyl)oxazole followed by N,N-dialkylation of tert-butyl carbamate.

Materials:

  • 1,3-dichloroacetone

  • Formamide

  • tert-Butyl carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 4-(chloromethyl)oxazole:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dichloroacetone (1.0 eq) in an excess of formamide (10 eq).

    • Heat the reaction mixture to 120 °C and stir for 4 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(chloromethyl)oxazole, which can be used in the next step without further purification.

  • Synthesis of this compound:

    • To a solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of crude 4-(chloromethyl)oxazole (2.2 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Protocol 2: Boc-Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to expose the reactive secondary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected linker, bis(oxazol-4-ylmethyl)amine, as a TFA salt. This can be used directly in the next step or neutralized for storage.

Protocol 3: Conjugation to a Molecule of Interest (Amide Coupling)

This protocol outlines the conjugation of the deprotected linker to a molecule containing a carboxylic acid, for example, a VHL E3 ligase ligand.

Materials:

  • Deprotected bis(oxazol-4-ylmethyl)amine (TFA salt)

  • VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with the Boc group removed and a carboxylic acid linker attached)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add a solution of the deprotected bis(oxazol-4-ylmethyl)amine (TFA salt) (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the reaction mixture by preparative HPLC to obtain the final conjugate.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and conjugation of the "this compound" linker.

StepCompoundYield (%)Purity (HPLC, %)MS (m/z) [M+H]⁺
Protocol 1 This compound65>95350.18
Protocol 2 bis(oxazol-4-ylmethyl)amine98>95250.13
Protocol 3 VHL Ligand-Linker Conjugate55>98Dependent on VHL Ligand

Visualizations

Experimental Workflow

G cluster_synthesis Protocol 1: Linker Synthesis cluster_deprotection Protocol 2: Boc Deprotection cluster_conjugation Protocol 3: Conjugation start 1,3-dichloroacetone + Formamide intermediate1 4-(chloromethyl)oxazole start->intermediate1 120°C product1 This compound intermediate1->product1 NaH, DMF start2 tert-Butyl carbamate start2->product1 NaH, DMF product2 bis(oxazol-4-ylmethyl)amine (Deprotected Linker) product1->product2 TFA, DCM product3 VHL Ligand-Linker Conjugate product2->product3 HATU, DIPEA, DMF start3 VHL Ligand (with COOH) start3->product3 HATU, DIPEA, DMF

Caption: Synthetic workflow for the preparation and conjugation of the this compound linker.

Hypothetical PROTAC Mechanism of Action

PROTAC_MoA Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC (VHL-Linker-Target Ligand) E3_Ligase VHL E3 Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a hypothetical PROTAC utilizing the bis(oxazol-4-ylmethyl)amine linker.

Application Notes and Protocols for tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of published literature specifically detailing the application of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" in oncology research. Therefore, this document provides a comprehensive overview based on the potential applications of its core chemical moieties—oxazole and carbamate—which are prevalent in numerous anticancer agents. Furthermore, its classification as a "Protein Degrader Building Block" suggests a potential role in the development of Proteolysis Targeting Chimeras (PROTACs), a novel and expanding area of cancer therapy. The experimental protocols provided are general methodologies for the evaluation of novel small molecules in oncology research.

Application Notes

Potential Application as a Protein Degrader Building Block (PROTAC Linker)

"this compound" has been categorized as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. "this compound" could potentially serve as a scaffold or a component of the linker in a PROTAC. The development of novel linkers is a crucial aspect of PROTAC design, as the linker's length, composition, and attachment points significantly influence the efficacy and selectivity of the resulting protein degrader.

The Role of the Oxazole Moiety in Oncology

The oxazole ring is a key structural feature in a multitude of compounds with demonstrated anticancer properties.[2][3][4][5] Oxazole derivatives have been shown to exert their antitumor effects through various mechanisms of action, including:

  • Inhibition of Protein Kinases: Many oxazole-containing compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]

  • Targeting Microtubules: Some oxazole derivatives interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2]

  • DNA Damage and Topoisomerase Inhibition: Certain oxazoles can induce DNA damage or inhibit DNA topoisomerases, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[2]

  • Induction of Apoptosis: A common outcome of the various mechanisms of action of oxazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[2][4]

Given the well-established role of the oxazole moiety in anticancer compounds, "this compound" warrants investigation for similar activities.

The Significance of the Carbamate Group in Cancer Therapy

The carbamate functional group is another important pharmacophore in oncology drug design.[6][7] Carbamates are found in several clinically approved anticancer drugs and are utilized in various ways:

  • As a Core Structural Motif: The carbamate group can be an integral part of the molecule's structure, contributing to its binding to the biological target. For instance, docetaxel, a widely used chemotherapeutic agent, contains a carbamate moiety essential for its activity.[6]

  • As a Prodrug Approach: Carbamates are often employed in prodrug strategies to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and bioavailability.[6]

  • Modulation of Biological Activity: The incorporation of a carbamate group can modulate the biological activity of a compound, enhancing its potency and selectivity.

The presence of a carbamate group in "this compound" suggests its potential for favorable drug-like properties and as a scaffold for further chemical modification.

Quantitative Data Presentation

While no specific quantitative data for "this compound" is available, the following table illustrates how such data, upon generation through the protocols below, should be structured for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of a Novel Anticancer Compound

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Cancer5.2 ± 0.4
A549Lung Cancer8.9 ± 0.7
HCT116Colon Cancer3.1 ± 0.2
PC-3Prostate Cancer12.5 ± 1.1
HEK293Normal Kidney> 50

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation.

Experimental Protocols

The following are detailed, generalized protocols for the initial in vitro and in vivo evaluation of a novel compound like "this compound" for potential anticancer activity.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of "this compound" in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression levels of key proteins involved in cancer-related signaling pathways (e.g., apoptosis, cell cycle regulation).

Methodology:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of a compound in a mouse model.[8]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Analyze the statistical significance of the results.

Visualizations

G cluster_0 In Vitro Screening cluster_2 In Vivo Testing A Cancer Cell Lines B Compound Treatment (this compound) A->B C Cell Viability Assay (e.g., MTT) B->C D Determine IC50 C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis G Apoptosis Assay H Western Blot I Tumor Xenograft Model E->I J Compound Administration I->J K Monitor Tumor Growth J->K L Efficacy & Toxicity Assessment K->L

Caption: General workflow for preclinical evaluation of a novel anticancer compound.

G cluster_0 Apoptosis Signaling Pathway A Anticancer Compound (e.g., Oxazole Derivative) B ↑ p53 A->B C ↑ Bax B->C D ↓ Bcl-2 B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-3) F->G H Apoptosis G->H

References

Application Notes and Protocols for tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl bis(oxazol-4-ylmethyl)carbamate is a bifunctional building block with potential applications in the development of chemical probes, particularly in the field of targeted protein degradation. Its structure, featuring two oxazole moieties linked by a carbamate group, suggests its utility as a rigid or semi-rigid linker in the assembly of larger molecular constructs such as Proteolysis Targeting Chimeras (PROTACs). The oxazole rings can provide defined exit vectors for the attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The tert-butyl carbamate group serves as a protected amine, which can be deprotected under acidic conditions to reveal a secondary amine for further synthetic elaboration.

Despite its commercial availability as a "Protein Degrader Building Block," a comprehensive review of current scientific literature and patent databases did not yield specific examples of fully elaborated chemical probes or PROTACs synthesized from this compound. The information available is largely general to the field of PROTAC design and targeted protein degradation, focusing on more commonly employed linker classes.

Therefore, this document will provide a generalized framework for the potential application of this compound in the development of chemical probes, based on established principles of PROTAC design. The experimental protocols provided are hypothetical and based on standard organic chemistry and chemical biology techniques.

Core Concept: Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule is composed of three key components: a warhead that binds to the POI, a ligand that recruits an E3 ligase (e.g., VHL or Cereblon), and a linker that connects the two.

This compound is envisioned to function as a core component of the linker. The general workflow for its incorporation into a PROTAC is depicted below.

PROTAC_Synthesis_Workflow A This compound B Deprotection (e.g., TFA) A->B Step 1 C Bis(oxazol-4-ylmethyl)amine B->C D Warhead-Linker Conjugation C->D Step 2a E E3 Ligase Ligand-Linker Conjugation C->E Step 2b F Warhead-(Linker)-NH-(Linker)-E3 Ligase Ligand (Final PROTAC) D->F E->F G Purification and Characterization F->G Step 3 H Biological Evaluation G->H Step 4

Caption: General workflow for synthesizing a PROTAC using the bis(oxazol-4-ylmethyl)amine linker.

Hypothetical Experimental Protocols

The following protocols are illustrative and would require optimization for specific target proteins and E3 ligase ligands.

Protocol 1: Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, bis(oxazol-4-ylmethyl)amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield bis(oxazol-4-ylmethyl)amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a PROTAC (Hypothetical)

Objective: To couple a warhead (POI binder) and an E3 ligase ligand to the bis(oxazol-4-ylmethyl)amine linker. This protocol assumes the warhead and E3 ligase ligand have appropriate functional groups (e.g., carboxylic acid) for amide bond formation.

Materials:

  • Bis(oxazol-4-ylmethyl)amine (from Protocol 1)

  • Warhead-COOH (1.0 eq)

  • E3 Ligase Ligand-COOH (1.0 eq)

  • HATU (2.2 eq)

  • DIPEA (4.4 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.2 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of bis(oxazol-4-ylmethyl)amine (1.0 eq) in anhydrous DMF to the activated warhead solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon formation of the mono-acylated intermediate, add the E3 Ligase Ligand-COOH (1.0 eq), followed by HATU (1.1 eq) and DIPEA (2.2 eq).

  • Continue stirring at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation (Hypothetical)

As no specific data is available for probes derived from this compound, the following table illustrates how quantitative data for a hypothetical PROTAC ("PROTAC-X") would be presented.

ParameterPROTAC-XReference Inhibitor
Target Binding Affinity
IC₅₀ (nM)5010
Kᵢ (nM)255
E3 Ligase Binding Affinity
IC₅₀ (nM)100-
Cellular Degradation
DC₅₀ (nM)25-
Dₘₐₓ (%)95-
Selectivity
Off-target 1 IC₅₀ (nM)>10,000500
Off-target 2 IC₅₀ (nM)>10,0001,000

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates the general mechanism of action of a PROTAC, which would be the expected mechanism for a probe derived from this compound.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound represents a potentially useful, yet underexplored, building block for the synthesis of chemical probes, particularly PROTACs. Its rigid and bifunctional nature could offer advantages in linker design for optimizing ternary complex formation. The lack of specific published applications highlights an opportunity for researchers to investigate its utility in developing novel chemical probes for targeted protein degradation. The protocols and conceptual frameworks provided herein offer a starting point for such investigations. Further research is required to synthesize and evaluate probes incorporating this linker to determine its true potential in chemical biology and drug discovery.

Troubleshooting & Optimization

Optimizing solubility of PROTACs with "tert-Butyl bis(oxazol-4-ylmethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing PROTAC® Solubility

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs). Poor aqueous solubility is a common hurdle in PROTAC development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2]

This guide provides frequently asked questions (FAQs) and troubleshooting strategies, with a focus on how chemical modifications, such as the incorporation of polar heterocyclic moieties like oxazoles, can be leveraged to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have such poor solubility?

A1: PROTACs often exhibit low aqueous solubility due to their inherent structural characteristics. Most PROTACs have a high molecular weight (typically 700-1200 Da) and a large, often lipophilic, structure necessary to bridge the target protein and an E3 ligase.[3] This places them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability.[1] The overall solubility is a complex interplay between the two ligands and the connecting linker.[4]

Q2: I'm considering using a linker containing "tert-Butyl bis(oxazol-4-ylmethyl)carbamate". How might the oxazole and carbamate components influence solubility?

A2: While direct data on this specific linker is not widely published, we can infer its potential properties from its components:

  • Oxazole Rings: Oxazole is a polar heterocyclic aromatic compound.[5] Incorporating polar functional groups or heterocyclic rings like oxazole into the linker is a known strategy to improve the physicochemical properties of a molecule.[6][7] The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, potentially increasing interactions with water and improving aqueous solubility.[8]

  • tert-Butyl Carbamate (Boc Group): The carbamate group itself is a stable and polar moiety that can participate in hydrogen bonding.[9] However, the tert-butyl portion is bulky and lipophilic. While the Boc group is most commonly used as a protecting group in synthesis, its presence in the final PROTAC structure would increase the molecule's lipophilicity, which could counteract the solubility-enhancing effects of the oxazole rings.[10][11] The final impact on solubility would depend on the overall balance of polarity and lipophilicity in the entire PROTAC molecule.[12]

Q3: What are the primary strategies for improving the solubility of my PROTAC?

A3: There are two main approaches:

  • Chemical Modification: This involves altering the PROTAC's structure to be more hydrophilic. Key strategies include optimizing the linker by incorporating polar groups (like PEG chains, piperazines, or morpholines), introducing ionizable functional groups (like carboxylic acids or basic amines), or replacing lipophilic aromatic rings with more polar heterocyclic systems.[1][13]

  • Formulation Strategies: If you have an existing PROTAC with poor solubility, formulation techniques can be used to enable your experiments. These include creating amorphous solid dispersions (ASDs), using cyclodextrin inclusion complexes, or developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[14][15]

Q4: How does the linker composition, beyond just its length, affect PROTAC properties?

A4: The linker's composition is critical. It influences not only solubility but also cell permeability, metabolic stability, and the ability to form a productive ternary complex.[16] For instance, flexible linkers like PEG chains can improve solubility but may be more susceptible to metabolism.[17] More rigid linkers, such as those containing piperazine or phenyl rings, can enhance metabolic stability and cell permeability and may pre-organize the PROTAC into a conformation favorable for ternary complex formation.[][19]

Troubleshooting Guide: Poor PROTAC Solubility

This guide provides actionable steps to diagnose and resolve common solubility-related issues.

Problem 1: My PROTAC has precipitated out of my DMSO stock solution.

  • Possible Cause: The concentration of your stock solution exceeds the solubility limit in DMSO.

  • Solution:

    • Lower the Concentration: Prepare a new stock solution at a lower concentration (e.g., 10 mM instead of 50 mM).

    • Use a Co-solvent: In some cases, a small percentage of another solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used, but check for compatibility with your assay.

    • Gentle Warming and Sonication: Briefly warm the solution (e.g., to 37°C) and sonicate to aid dissolution. Always check for compound stability at higher temperatures first.

Problem 2: My PROTAC crashes out of the aqueous buffer during my cellular assay.

  • Possible Cause: The final concentration of the PROTAC in the aqueous media is above its kinetic solubility limit. This is a very common issue.[2]

  • Solutions:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize its effect on solubility.[15]

    • Test a Concentration Range: Perform a serial dilution to identify the highest concentration that remains soluble in your assay medium. Visual inspection for precipitation is a first step, followed by more quantitative measures if needed.[20]

    • Use Biorelevant Buffers: Some PROTACs show improved solubility in biorelevant buffers like Fasted-State Simulated Intestinal Fluid (FaSSIF), which may better reflect in vivo conditions.[3]

Problem 3: My PROTAC shows low activity and I suspect it's due to poor solubility.

  • Possible Cause: Poor aqueous solubility leads to a lower effective concentration of the PROTAC available to enter cells and engage its targets.

  • Solutions & Workflow:

    G start Low PROTAC Activity Observed sol_check Step 1: Assess Solubility - Visual Inspection for Precipitation - Run Kinetic Solubility Assay start->sol_check is_soluble Is Solubility >10 µM in Assay Buffer? sol_check->is_soluble formulate Step 2: Employ Formulation Strategy - Amorphous Solid Dispersion (ASD) - Cyclodextrin Complexation - Lipid-Based Formulation (SEDDS) is_soluble->formulate No   chem_mod Step 2: Chemical Modification - Redesign Linker (add polar groups) - Introduce Ionizable Groups - Modify Ligands is_soluble->chem_mod No   other_issues Troubleshoot Other Issues: - Permeability - Target Engagement - Ternary Complex Formation is_soluble->other_issues  Yes retest Retest Activity with Formulation formulate->retest resynthesize Synthesize & Test New Analogs chem_mod->resynthesize

    Caption: Troubleshooting workflow for low PROTAC activity due to suspected poor solubility.

Data Presentation

Optimizing the linker is a key strategy to improve solubility. The following table provides representative data on how modifying linker composition can impact the aqueous solubility of a PROTAC.

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)
PROTAC-1 C8 Alkyl Chain8206.2< 1
PROTAC-2 PEG3 Chain8985.112
PROTAC-3 PEG3 with Piperazine9254.565
PROTAC-4 PEG3 with Carboxylic Acid8844.8> 100 (at pH 7.4)

This is illustrative data; actual results will vary based on the specific warhead and E3 ligase ligand used.[13][15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This assay is used in early discovery to determine the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.

  • Objective: To determine the kinetic solubility of a PROTAC.

  • Materials:

    • PROTAC compound

    • 100% DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear bottom plates

    • Nephelometer or plate reader capable of measuring light scattering.

  • Methodology:

    • Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO.

    • Create Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock with DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

    • Dilution into Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO concentration from the dilution plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • Equilibration: Shake the plate for 2 hours at room temperature, protected from light.

    • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[21]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the solubility of a compound at equilibrium and is often used in later-stage lead optimization.[21][22]

  • Objective: To determine the equilibrium (thermodynamic) solubility of a PROTAC.

  • Materials:

    • Solid PROTAC compound

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vials

    • Orbital shaker at a controlled temperature (e.g., 25°C)

    • Filtration or centrifugation system

    • Analytical system for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Methodology:

    • Sample Preparation: Add an excess amount of solid PROTAC to a vial.

    • Add Solvent: Add a known volume of the aqueous buffer to the vial.

    • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

    • Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

    • Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved PROTAC using a validated HPLC or LC-MS/MS method with a standard curve.

    G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis a Add Excess Solid PROTAC to Vial b Add Known Volume of Aqueous Buffer a->b c Seal & Shake at Constant Temp (24-48h) b->c d Separate Solid (Filter/Centrifuge) c->d e Quantify Supernatant (HPLC or LC-MS/MS) d->e

    Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility assay.

References

Technical Support Center: Troubleshooting Low Yield in "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" via the N,N-dialkylation of tert-butyl carbamate with 4-(chloromethyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this coupling reaction?

A1: The most common reasons for low yield are incomplete reaction, the formation of the mono-alkylated byproduct, and decomposition of the starting materials or product. The carbamate nitrogen is not strongly nucleophilic, and achieving efficient double alkylation can be challenging.

Q2: Can I use a stronger base than potassium carbonate?

A2: While stronger bases like sodium hydride can be used, they may lead to decomposition of the oxazole ring or the carbamate. A moderately strong base like cesium carbonate is often a better choice as it has been shown to be effective in N-alkylation of carbamates with improved yields.[1][2]

Q3: Is the order of addition of reagents important?

A3: Yes, the order of addition can be critical. It is generally recommended to first deprotonate the tert-butyl carbamate with the base before adding the 4-(chloromethyl)oxazole. This minimizes the concentration of the alkylating agent in the presence of unreacted carbamate, which can help reduce the formation of the mono-alkylated byproduct.

Q4: My reaction is stalled, and I see a lot of starting material remaining. What should I do?

A4: Stalling can be due to several factors including insufficient base, low reaction temperature, or poor quality of reagents. Consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to facilitate the reaction.[1][2] You could also try increasing the temperature, but this should be done cautiously to avoid decomposition.

Q5: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?

A5: Besides the desired product and the mono-alkylated intermediate, you might be seeing byproducts from the decomposition of 4-(chloromethyl)oxazole, or products of O-alkylation of the carbamate. Optimizing the reaction conditions to be milder can help minimize the formation of these impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of "this compound".

Issue Potential Cause Recommended Solution
Low Conversion / High amount of unreacted tert-butyl carbamate 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor quality or moisture in reagents/solvent. 4. Inefficient stirring.1. Switch to a more effective base like Cesium Carbonate (Cs₂CO₃).[1][2] 2. Gradually increase the reaction temperature in 10°C increments (e.g., from RT to 40°C, then 50°C), monitoring for product formation and decomposition. 3. Ensure all reagents are pure and the solvent is anhydrous. Dry the solvent over molecular sieves if necessary. 4. Use a mechanical stirrer for heterogeneous mixtures to ensure good mixing.
Predominance of Mono-alkylated Product (tert-Butyl (oxazol-4-ylmethyl)carbamate) 1. Insufficient amount of 4-(chloromethyl)oxazole. 2. Low reaction temperature or short reaction time. 3. The mono-alkylated product is less reactive towards the second alkylation.1. Use a slight excess of 4-(chloromethyl)oxazole (e.g., 2.2-2.5 equivalents). 2. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Consider a two-step, one-pot approach: first, perform the mono-alkylation, then add more base and alkylating agent to drive the second alkylation.
Formation of Multiple Byproducts / Decomposition 1. Reaction temperature is too high. 2. The base is too strong. 3. 4-(chloromethyl)oxazole is unstable under the reaction conditions.1. Lower the reaction temperature. Room temperature is a good starting point. 2. Use a milder base like potassium carbonate or cesium carbonate. 3. Prepare fresh 4-(chloromethyl)oxazole before use, or use a more stable precursor like 4-(hydroxymethyl)oxazole and convert it in situ to the halide.
Difficulty in Product Purification 1. The product has similar polarity to the mono-alkylated byproduct. 2. The product is an oil and difficult to crystallize.1. Use a gradient elution in column chromatography to improve separation. Consider using a different solvent system. 2. If the product is an oil, try to precipitate it from a non-polar solvent like hexane or pentane.

Data Presentation

The following table summarizes hypothetical yield data based on variations in reaction conditions for the synthesis of "this compound". This data is for illustrative purposes to guide optimization.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Additive (equiv.) Yield (%)
1K₂CO₃ (2.5)DMF2524None35
2K₂CO₃ (2.5)DMF5024None45
3Cs₂CO₃ (2.5)DMF2512None65
4Cs₂CO₃ (2.5)DMF2512TBAI (0.1)85
5NaH (2.2)THF0 to 2512None55 (with decomposition)
6K₂CO₃ (2.5)Acetonitrile5024TBAI (0.1)60

Experimental Protocols

Protocol 1: Optimized Synthesis of "this compound"

This protocol is based on the effective N-alkylation of carbamates using cesium carbonate and a phase-transfer catalyst.[1][2]

Materials:

  • tert-Butyl carbamate

  • 4-(Chloromethyl)oxazole hydrochloride (or the free base)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF, add cesium carbonate (2.5 eq) and TBAI (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)oxazole (2.2 eq) in anhydrous DMF dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 4-(Chloromethyl)oxazole

This precursor can be synthesized from 4-(hydroxymethyl)oxazole.

Materials:

  • 4-(Hydroxymethyl)oxazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(hydroxymethyl)oxazole (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)oxazole. Use immediately in the next step.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling Coupling Reaction cluster_workup Workup & Purification HM_Oxazole 4-(Hydroxymethyl)oxazole CM_Oxazole 4-(Chloromethyl)oxazole HM_Oxazole->CM_Oxazole Chlorination SOCl2 SOCl₂ in DCM Coupling N,N-Dialkylation CM_Oxazole->Coupling Boc_Carbamate tert-Butyl Carbamate Deprotonation Deprotonation Boc_Carbamate->Deprotonation Base Cs₂CO₃, TBAI in DMF Deprotonation->Coupling Product This compound Coupling->Product Quench Quench with Water Product->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield Observed Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Mono_Alkylation Mono-alkylation Start->Mono_Alkylation Decomposition Decomposition Start->Decomposition Change_Base Use Stronger/More Soluble Base (Cs₂CO₃) Incomplete_Reaction->Change_Base Add_Catalyst Add Phase-Transfer Catalyst (TBAI) Incomplete_Reaction->Add_Catalyst Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Check_Purity Check Reagent Purity Incomplete_Reaction->Check_Purity Mono_Alkylation->Increase_Temp Increase_Equiv Increase Equivalents of Alkylating Agent Mono_Alkylation->Increase_Equiv Optimize_Time Optimize Reaction Time Mono_Alkylation->Optimize_Time Lower_Temp Lower Temperature Decomposition->Lower_Temp Milder_Base Use Milder Base Decomposition->Milder_Base Decomposition->Check_Purity

References

Technical Support Center: Overcoming Steric Hindrance with tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "tert-Butyl bis(oxazol-4-ylmethyl)carbamate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile building block in overcoming steric hindrance during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A: "this compound" is a di-substituted carbamate featuring two oxazol-4-ylmethyl groups attached to a nitrogen atom, which is protected by a tert-butoxycarbonyl (Boc) group. Its primary application lies in synthetic chemistry as a precursor for introducing a di(oxazol-4-ylmethyl)amine moiety. This is particularly useful in scenarios where direct dialkylation of a primary amine with two oxazol-4-ylmethyl halides would be challenging due to steric hindrance or over-alkylation. The Boc protecting group allows for controlled reactions and can be removed under acidic conditions.

Q2: How can "this compound" help in overcoming steric hindrance?

A: The bulky tert-butoxycarbonyl (Boc) protecting group in "this compound" plays a crucial role in managing steric challenges. By first synthesizing the di-substituted carbamate, the sterically demanding oxazol-4-ylmethyl groups are introduced in a controlled manner. This intermediate can then be deprotected under mild acidic conditions to yield the secondary amine, di(oxazol-4-ylmethyl)amine. This two-step approach circumvents the difficulties of direct double alkylation of a less sterically hindered primary amine, where the second alkylation step is often slow or unsuccessful.

Q3: What are the common challenges encountered during the synthesis of "this compound"?

A: The primary challenge in synthesizing this compound is achieving the di-substitution without significant formation of the mono-substituted product or other side reactions. Key factors to control are the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature. Incomplete reaction and difficult purification are common issues.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and use of "this compound."

Problem Potential Cause(s) Troubleshooting Steps
Low yield of di-substituted product during synthesis - Incomplete deprotonation of the starting carbamate. - Insufficient reactivity of the alkylating agent (oxazol-4-ylmethyl halide). - Steric hindrance preventing the second alkylation. - Suboptimal reaction temperature or time.- Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation. - Consider converting the oxazol-4-ylmethyl halide to a more reactive iodide analog in situ using a catalytic amount of potassium iodide. - Gradually increase the reaction temperature while monitoring for decomposition. - Increase the reaction time and monitor progress by TLC or LC-MS.
Formation of mono-substituted byproduct - Insufficient amount of the alkylating agent. - The second alkylation step is significantly slower due to steric hindrance.- Use a slight excess of the oxazol-4-ylmethyl halide (e.g., 2.2-2.5 equivalents). - Add the base portion-wise to maintain a higher concentration of the deprotonated intermediate. - Increase the reaction temperature after the initial formation of the mono-substituted product to drive the second alkylation.
Difficulty in deprotecting the Boc group - Incomplete reaction due to insufficient acid strength or concentration. - The substrate is not fully soluble in the reaction medium.- Use a stronger acid like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM). - Ensure the substrate is fully dissolved; consider using a co-solvent. - Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Aqueous phosphoric acid can also be an effective and milder reagent for deprotection.[1]
Side reactions during deprotection - The oxazole ring is sensitive to strongly acidic conditions. - The product amine is unstable under the reaction conditions.- Use milder acidic conditions, such as 4M HCl in dioxane or aqueous phosphoric acid.[1] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Neutralize the reaction mixture promptly upon completion.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

This protocol is adapted from procedures for similar N,N-dialkylation of carbamates.

Materials:

  • tert-Butyl carbamate

  • 4-(Chloromethyl)oxazole or 4-(bromomethyl)oxazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Potassium iodide (KI, catalytic)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a catalytic amount of potassium iodide (0.1 eq).

  • Add 4-(chloromethyl)oxazole (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude di(oxazol-4-ylmethyl)amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection to Di(oxazol-4-ylmethyl)amine start_synthesis tert-Butyl carbamate + 4-(Chloromethyl)oxazole deprotonation Deprotonation (NaH, DMF) start_synthesis->deprotonation dialkylation N,N-Dialkylation deprotonation->dialkylation workup_synthesis Aqueous Workup dialkylation->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product_carbamate This compound purification_synthesis->product_carbamate start_deprotection This compound acid_treatment Acid Treatment (TFA, DCM) start_deprotection->acid_treatment workup_deprotection Neutralization & Workup acid_treatment->workup_deprotection product_amine Di(oxazol-4-ylmethyl)amine workup_deprotection->product_amine

Caption: Synthetic workflow for the preparation and deprotection of this compound.

troubleshooting_logic issue Low Yield of Di-substituted Product cause1 Incomplete Deprotonation issue->cause1 cause2 Low Electrophile Reactivity issue->cause2 cause3 Steric Hindrance issue->cause3 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Add Catalytic KI cause2->solution2 solution3 Increase Temperature & Reaction Time cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis of the target carbamate.

References

Improving the pharmacokinetic properties of oxazole-linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental validation and optimization of oxazole-linked PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why are oxazole linkers used in PROTAC design?

Oxazole-containing linkers are incorporated into PROTAC design for several strategic reasons. The oxazole ring is a bioisostere for amide and ester bonds, which can improve metabolic stability by being less susceptible to hydrolysis.[1] Its rigid structure can help to pre-organize the PROTAC into a conformation favorable for forming the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] Additionally, the oxazole moiety can contribute to the overall physicochemical properties of the PROTAC, potentially influencing solubility and cell permeability.[3]

Q2: What are the most common pharmacokinetic challenges with oxazole-linked PROTACs?

Like most PROTACs, those with oxazole-containing linkers often exhibit poor pharmacokinetic properties due to their high molecular weight and large polar surface area, placing them outside of Lipinski's "Rule of Five".[4] Specific challenges include:

  • Low Aqueous Solubility: The hydrophobic nature of the large molecule can lead to poor solubility, hindering administration and absorption.[5]

  • Poor Cell Permeability: The size and polarity of the molecule can make it difficult to passively diffuse across the cell membrane to reach intracellular targets.[6]

  • Metabolic Instability: While the oxazole ring itself can be metabolically robust, other parts of the PROTAC, including the connection points to the warhead and E3 ligase ligand, can be susceptible to metabolism by enzymes like Cytochrome P450s.[1]

Q3: What is the "hook effect" and is it a concern for oxazole-linked PROTACs?

The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the degradation efficiency decreases. This is because the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4] This is a general PROTAC issue and is relevant for oxazole-linked PROTACs as well. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

Question: My oxazole-linked PROTAC is showing low solubility in aqueous buffers, leading to precipitation in my cellular assays. What can I do?

Answer: Poor solubility is a common issue for PROTACs. Here are some troubleshooting steps:

  • Formulation Strategies:

    • Co-solvents: Use of co-solvents like DMSO or PEG can help to increase the solubility of your PROTAC in aqueous media. However, be mindful of the final solvent concentration in your cellular assays, as high concentrations can be toxic to cells.

    • Amorphous Solid Dispersions (ASDs): For in vivo studies, formulating the PROTAC as an ASD with polymers like HPMCAS can significantly enhance its dissolution and supersaturation.[7]

    • Liquisolid Formulations: This technique involves dissolving the PROTAC in a non-volatile solvent and adsorbing it onto a carrier, which can improve solubility.[7]

  • Structural Modifications:

    • Incorporate Solubilizing Groups: If you are in the design phase, consider adding polar or ionizable groups to the linker to improve aqueous solubility.[8]

    • Prodrug Approach: A prodrug strategy can be employed where a solubilizing group is attached to the PROTAC, which is then cleaved intracellularly to release the active molecule.

Problem 2: Low Cell Permeability

Question: My oxazole-linked PROTAC is not showing significant degradation of the target protein, and I suspect poor cell permeability. How can I confirm this and what are the potential solutions?

Answer: Low cell permeability is a major hurdle for PROTAC efficacy. A systematic approach is needed to diagnose and address this issue.

  • Assess Permeability:

    • PAMPA Assay: Use the Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, high-throughput screen for passive diffusion.[9]

    • Caco-2 Permeability Assay: This cell-based assay is considered the gold standard for predicting intestinal absorption and provides insights into both passive permeability and active transport/efflux.[10][11]

  • Strategies for Improvement:

    • Reduce Polar Surface Area (PSA): The propensity of a PROTAC to adopt a folded conformation in the apolar environment of the cell membrane, thereby reducing its exposed polar surface area, is correlated with higher cell permeability.[12]

    • Linker Modification: The composition and rigidity of the linker are critical. Sometimes, more rigid linkers can pre-organize the PROTAC into a more membrane-permeable conformation.[2]

    • Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, facilitating membrane passage.

Problem 3: High Metabolic Instability

Question: My oxazole-linked PROTAC has a very short half-life in liver microsome stability assays. How can I identify the metabolic soft spots and improve stability?

Answer: While the oxazole core is generally stable, other parts of the molecule can be metabolic liabilities.

  • Identify Metabolic Hotspots:

    • Metabolite Identification Studies: Use LC-MS/MS to identify the metabolites formed after incubation with liver microsomes or hepatocytes. This will pinpoint the sites of metabolic modification.[4]

  • Improving Metabolic Stability:

    • Scaffold Hopping: If a particular part of the molecule is identified as a metabolic hotspot, consider replacing it with a more stable chemical group. For example, replacing a metabolically labile amide with the oxazole was a successful strategy in some cases.[1]

    • Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at the identified metabolic hotspots to block enzymatic activity.

Quantitative Data Summary

The following table provides a representative example of pharmacokinetic data for a hypothetical series of oxazole-linked PROTACs, illustrating how modifications can impact key parameters.

PROTAC IDLinker ModificationAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Half-life (t½, min)Oral Bioavailability (F%)
OX-PROTAC-01Linear Alkyl-Oxazole0.50.215< 1
OX-PROTAC-02PEG-Oxazole5.20.1253
OX-PROTAC-03Cyclopropyl-Oxazole1.10.86015
OX-PROTAC-04Fluorinated-Oxazole0.80.5> 12010

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium.[11]

  • Cell Culture: Culture Caco-2 cells on Millicell 96-well transwell plates until a confluent monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare a stock solution of the oxazole-linked PROTAC in DMSO and dilute it in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) to the final desired concentration.

  • Permeability Measurement (A→B):

    • Add the PROTAC-containing transport buffer to the apical (A) side of the transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (B→A):

    • Add the PROTAC-containing transport buffer to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and collect samples from the apical side as described above.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain phase I metabolic enzymes.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the oxazole-linked PROTAC in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the PROTAC solution, liver microsomes, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Quantification: Transfer the supernatant and analyze the remaining concentration of the PROTAC using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time and determine the half-life (t½) from the slope of the linear regression.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for quantifying oxazole-linked PROTACs in a biological matrix like plasma.[13][14]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex to mix and precipitate the proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Chromatography:

    • Transfer the supernatant to a new plate or vial for injection.

    • Inject an aliquot onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry:

    • Perform detection using a tandem quadrupole mass spectrometer in positive ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for the parent and a characteristic fragment ion of the oxazole-linked PROTAC and the internal standard.

  • Quantification: Generate a standard curve by spiking known concentrations of the PROTAC into blank plasma and processing as described above. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC Oxazole-Linked PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Results in

Caption: Mechanism of action for an oxazole-linked PROTAC.

Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_permeability Permeability Issues cluster_stability Metabolic Instability Start Low/No Target Degradation Solubility_Check Assess Aqueous Solubility Start->Solubility_Check Permeability_Check Perform Caco-2/PAMPA Assay Start->Permeability_Check Stability_Check Microsomal Stability Assay Start->Stability_Check Solubility_Solutions Improve Formulation (Co-solvents, ASDs) Solubility_Check->Solubility_Solutions If Low Permeability_Solutions Modify Linker Reduce PSA Permeability_Check->Permeability_Solutions If Low Stability_Solutions Identify Metabolites Block Hotspots Stability_Check->Stability_Solutions If Unstable

Caption: Troubleshooting workflow for poor degradation efficiency.

PK_Optimization_Logic Goal Improved In Vivo Efficacy Solubility Increase Solubility Sol_Action Formulation Strategies (ASDs, Co-solvents) Solubility->Sol_Action Permeability Enhance Permeability Perm_Action Linker Rigidification Reduce PSA Permeability->Perm_Action Stability Improve Metabolic Stability Stab_Action Metabolic Hotspot Blocking (Fluorination) Stability->Stab_Action Sol_Action->Goal Perm_Action->Goal Stab_Action->Goal

Caption: Logical relationships in pharmacokinetic optimization.

References

"tert-Butyl bis(oxazol-4-ylmethyl)carbamate" linker cleavage and stability assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use and assessment of the tert-Butyl bis(oxazol-4-ylmethyl)carbamate linker. This guide provides detailed answers, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cleaving the this compound linker?

A1: The linker is cleaved by removing the tert-butyloxycarbonyl (Boc) protecting group. This is an acid-labile group, and its cleavage occurs via an acid-catalyzed mechanism. The reaction proceeds by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free secondary amine.

Q2: Under what conditions is the oxazole ring component of the linker generally stable?

A2: The oxazole ring is a thermally stable aromatic heterocycle.[1] It is generally resistant to moderately acidic conditions used for Boc cleavage. However, it can be susceptible to cleavage under certain harsh conditions, including:

  • Strongly Basic Conditions: Reagents like organolithiums can deprotonate the ring, potentially leading to ring-opening.[2]

  • Strongly Acidic Conditions: Concentrated and harsh acids may cause decomposition.[2]

  • Strong Oxidizing/Reducing Agents: Potent oxidizing agents (e.g., KMnO₄, O₃) or some reducing agents can cleave the ring.[2]

Q3: What are the common side reactions during the cleavage of the Boc group, and how can they be mitigated?

A3: The most common side reaction is alkylation of nucleophilic sites on your substrate by the tert-butyl cation generated during cleavage.[3][4] This is particularly problematic for molecules containing electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (methionine, cysteine).[4] To prevent this, "scavengers" should be added to the reaction mixture. These are reagents that react with and neutralize the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3][4]

Troubleshooting Guides

Problem 1: Incomplete or Slow Linker Cleavage

Possible CauseRecommended Solution
Insufficient Acid Strength/Concentration The acidic conditions are not potent enough to cleave the Boc group efficiently.[5] Solution: Increase the concentration of the acid (e.g., from 25% TFA to 50% TFA in DCM).[3] If the substrate is resilient, consider switching to a stronger acid system.
Steric Hindrance Bulky groups near the carbamate can restrict access for the acid reagent.[5] Solution: Increase the reaction time and/or gently warm the reaction (e.g., to 40°C), monitoring carefully for any product degradation.[6]
Low Reaction Temperature or Insufficient Time The reaction has not been allowed to proceed to completion.[5] Solution: Extend the reaction time and monitor progress every 30-60 minutes using an appropriate analytical method like LC-MS or TLC.[4]
Poor Substrate Solubility The linker is not fully dissolved in the reaction solvent, limiting reagent access.[3] Solution: Ensure complete dissolution before proceeding. If necessary, a co-solvent may be added, provided it is stable to the acidic conditions.

Problem 2: Degradation of Substrate or Product

Possible CauseRecommended Solution
Oxazole Ring Instability While generally stable, the oxazole rings may be sensitive to the specific acidic conditions, especially if certain activating substituents are present.[2] Solution: Use the mildest effective acidic conditions. Consider reagents like aqueous phosphoric acid or HCl in dioxane instead of neat TFA.[3][7] Perform the reaction at a lower temperature (e.g., 0°C).[4]
Acid-Sensitive Functional Groups Other functional groups on the attached molecule (e.g., other protecting groups like tert-butyl esters) are being cleaved unintentionally.[6] Solution: Screen a panel of milder acidic reagents to find a selective condition. Kinetic monitoring can help identify a time point where the linker is cleaved but other groups remain intact.
Undesired tert-Butylation Scavengers were omitted or insufficient, leading to modification of the product by the tert-butyl cation.[8] Solution: Always include scavengers in the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS.[3]

Quantitative Data Summary

Table 1: Common Conditions for Boc-Carbamate Cleavage

Reagent Solvent Concentration (v/v) Typical Time Temperature Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 25-50% 0.5 - 2 hours Room Temp Most common method; scavengers highly recommended.[3][9]
Trifluoroacetic Acid (TFA) Neat 95% (with 5% scavengers) 1 - 2 hours Room Temp Harsh conditions, used for very stable substrates.[3]
HCl (4M) 1,4-Dioxane N/A 1 - 4 hours Room Temp A common alternative to TFA.[3]

| Phosphoric Acid (85% aq.) | Toluene or DCM | ~5 equivalents | 1 - 12 hours | 25 - 50°C | Milder, greener alternative that may offer different selectivity.[6][7] |

Table 2: Qualitative Stability Profile of the Oxazole Ring

Condition Category Reagent/Environment Stability Reference
Acidic Dilute to moderately concentrated mineral/organic acids (e.g., TFA, HCl) Generally Stable [2][10]
Basic Aqueous bases (e.g., NaHCO₃, K₂CO₃) Generally Stable N/A
Strongly Basic Organolithiums (e.g., n-BuLi), Strong non-nucleophilic bases (e.g., LDA) Potential for Ring Opening [2]
Oxidative Strong oxidants (e.g., KMnO₄, O₃) Prone to Cleavage [2]

| Reductive | Certain strong reducing agents | Potential for Ring Opening |[2] |

Experimental Protocols

Protocol 1: Standard Cleavage of the Linker

Objective: To efficiently cleave the tert-butyl carbamate group while minimizing side reactions.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Diethyl ether (cold)

  • Saturated aqueous sodium bicarbonate (optional)

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common formulation is 95% TFA : 2.5% TIS : 2.5% H₂O (v/v/v).[3]

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (e.g., 10 mL per 100 mg of substrate). Cool the solution to 0°C in an ice bath.

  • Cleavage Reaction: Add the cleavage cocktail to the substrate solution. A typical ratio is 1:1 (v/v) of the substrate solution to the cleavage cocktail.[6]

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed (typically 1-2 hours).[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.[4]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.

    • Precipitate the product by adding cold diethyl ether to the residue. Isolate the product (often an amine-TFA salt) by filtration or decantation.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate until gas evolution ceases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]

Protocol 2: Linker Stability Assessment in Human Plasma

Objective: To evaluate the stability of the linker in a biologically relevant matrix over time.[11]

Materials:

  • Linker-conjugated molecule

  • Human plasma (freshly thawed)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in a minimal amount of a compatible organic solvent (e.g., DMSO). Dilute the stock solution with PBS to a working concentration.

  • Incubation: Spike the test compound into pre-warmed human plasma at 37°C to a final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid protein precipitation.

  • Time Points: Incubate the plasma samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the sample.[9]

  • Protein Precipitation: Immediately quench the reaction by adding the plasma aliquot to 3-4 volumes of cold acetonitrile containing a suitable internal standard.[9][11]

  • Sample Processing: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.[9] Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new vial or 96-well plate. Analyze the samples by LC-MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. This data can be used to determine the half-life (t₁/₂) of the compound in plasma.[11]

Mandatory Visualizations

CleavageMechanism cluster_0 Acid-Catalyzed Boc Cleavage Start Boc-Protected Amine (Linker) Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (TFA) Carbocation Formation of tert-Butyl Cation Protonation->Carbocation C-O Bond Cleavage Decarboxylation Loss of CO2 Carbocation->Decarboxylation Carbamic Acid Intermediate Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Final Free Secondary Amine Decarboxylation->Final Trapped Trapped Cation (e.g., t-Bu-TIS) Scavenger->Trapped

Caption: Acid-catalyzed cleavage mechanism of the Boc group and scavenger action.

Workflow cluster_workflow Experimental Workflow for Plasma Stability Assay prep 1. Prepare Stock Solution of Test Compound spike 2. Spike Compound into Plasma at 37°C prep->spike incubate 3. Incubate and Collect Aliquots Over Time spike->incubate quench 4. Quench with Cold ACN & Internal Standard incubate->quench centrifuge 5. Centrifuge to Pellet Proteins quench->centrifuge analyze 6. Analyze Supernatant by LC-MS centrifuge->analyze data 7. Plot % Remaining vs. Time analyze->data

Caption: Workflow for assessing linker stability in a plasma matrix.

TroubleshootingTree start Incomplete Boc Cleavage? q_time Reaction time > 2h? start->q_time Yes a_time Increase Reaction Time (Monitor by LC-MS) start->a_time No q_time->a_time No q_acid TFA conc. > 50%? q_time->q_acid Yes a_acid Increase TFA Conc. q_acid->a_acid No q_temp Reaction at RT? q_acid->q_temp Yes a_temp Warm Gently (e.g., 40°C) (Monitor for Degradation) q_temp->a_temp No a_ok Check for Other Issues (e.g., substrate purity) q_temp->a_ok Yes

Caption: Decision tree for troubleshooting incomplete linker cleavage.

References

Technical Support Center: Synthesis of PROTACs Incorporating "tert-Butyl bis(oxazol-4-ylmethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PROTACs utilizing the "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" linker precursor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing "this compound"?

A1: The most probable synthetic route involves the N,N-dialkylation of tert-butyl carbamate with a suitable 4-(halomethyl)oxazole, typically 4-(chloromethyl)oxazole or 4-(bromomethyl)oxazole. The reaction is generally performed in the presence of a non-nucleophilic base to deprotonate the carbamate, facilitating its nucleophilic attack on the electrophilic methylene group of the oxazole derivative.

Q2: What are the most common side reactions to anticipate during the synthesis?

A2: The primary side reactions of concern include:

  • Mono-alkylation: Incomplete reaction leading to the formation of tert-butyl (oxazol-4-ylmethyl)carbamate.

  • Over-alkylation of the Oxazole Nitrogen: The pyridine-like nitrogen atom in the oxazole ring can be susceptible to alkylation, especially with highly reactive alkylating agents, leading to the formation of quaternary oxazolium salts.[1][2]

  • Oxazole Ring Opening: The oxazole ring can be unstable under strongly basic or acidic conditions. Strong bases may lead to deprotonation at the C2 position, potentially causing ring cleavage to an isonitrile intermediate.[2]

  • Boc-Group Cleavage: While generally stable to many basic conditions, prolonged exposure to harsh bases or elevated temperatures could potentially compromise the tert-butoxycarbonyl (Boc) protecting group. The Boc group is definitively labile under acidic conditions.[3][4]

Q3: How can I minimize the formation of the mono-alkylated byproduct?

A3: To favor the desired dialkylation, you can:

  • Use a stoichiometric excess of the 4-(halomethyl)oxazole (e.g., 2.2-2.5 equivalents).

  • Ensure efficient deprotonation of the carbamate by using a sufficiently strong base.

  • Increase the reaction time or temperature, while carefully monitoring for the formation of other side products.

Q4: What conditions should I avoid to prevent oxazole ring opening?

A4: To maintain the integrity of the oxazole ring, it is crucial to:

  • Avoid the use of excessively strong bases such as organolithium reagents (e.g., n-BuLi) if possible.

  • If a strong base is necessary, conduct the reaction at low temperatures (e.g., -78 °C).

  • Maintain a non-acidic environment during the reaction and workup.

Q5: My reaction is complete, but I am having difficulty purifying the final product. What are some common purification challenges?

A5: Purification can be challenging due to the similar polarities of the desired product, the mono-alkylated side product, and any unreacted starting materials. Flash column chromatography on silica gel is the most common purification method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, may be required to achieve good separation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient deprotonation of the carbamate. - Decomposition of starting materials or product.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature, while monitoring for side product formation. - Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) and ensure anhydrous conditions. - Check the stability of your 4-(halomethyl)oxazole, as it can be lachrymatory and potentially unstable over long-term storage.
Formation of a significant amount of mono-alkylated product - Insufficient amount of the alkylating agent. - Incomplete deprotonation of the mono-alkylated intermediate for the second alkylation.- Increase the stoichiometry of the 4-(halomethyl)oxazole to 2.2-2.5 equivalents. - Consider a two-step, one-pot reaction where the base and alkylating agent are added sequentially for each alkylation.
Presence of a highly polar byproduct, insoluble in common organic solvents - Formation of a quaternary oxazolium salt due to N-alkylation of the oxazole ring.- Use a less reactive alkylating agent if possible (e.g., chloro- instead of bromo- or iodo-). - Avoid excessive heating. - Control the stoichiometry of the alkylating agent carefully.
Evidence of oxazole ring cleavage (e.g., from mass spectrometry data) - Use of a base that is too strong. - Reaction temperature is too high.- Switch to a milder base such as potassium carbonate or cesium carbonate. - Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Loss of the Boc-protecting group - Exposure to acidic conditions during workup. - Unintentional presence of acidic impurities.- Ensure all aqueous solutions used in the workup are neutral or slightly basic. - Use purified reagents and solvents to avoid acidic contaminants.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol and may require optimization for specific laboratory conditions.

Materials:

  • tert-Butyl carbamate

  • 4-(Chloromethyl)oxazole hydrochloride (or the corresponding bromomethyl derivative)

  • Sodium hydride (60% dispersion in mineral oil) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl carbamate (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the carbamate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, neutralize 4-(chloromethyl)oxazole hydrochloride with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain the free base. Caution: 4-(Halomethyl)oxazoles can be lachrymatory and should be handled in a well-ventilated fume hood.

  • Dissolve the freshly prepared 4-(chloromethyl)oxazole (2.2 eq) in a minimal amount of anhydrous DMF or THF.

  • Cool the carbamate anion solution back to 0 °C and add the solution of 4-(chloromethyl)oxazole dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Flowchart for Synthesis start Reaction Outcome Analysis low_yield Low Yield of Desired Product start->low_yield side_products Significant Side Products Observed start->side_products no_reaction No Reaction / Incomplete Conversion start->no_reaction check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents identify_side_product Identify Side Product(s) (MS, NMR) side_products->identify_side_product check_base Verify Base Activity & Anhydrous Conditions no_reaction->check_base check_reagents->no_reaction Reagents Degraded optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK stronger_base Consider Stronger Base optimize_conditions->stronger_base purification Proceed to Purification stronger_base->purification mono_alkylation Mono-alkylation Product identify_side_product->mono_alkylation C₁₀H₁₃N₃O₄ over_alkylation Over-alkylation / Quaternary Salt identify_side_product->over_alkylation Polar Impurity ring_opening Oxazole Ring Opening identify_side_product->ring_opening Unexpected Fragments in MS increase_alkylating_agent Increase Alkylating Agent Stoichiometry mono_alkylation->increase_alkylating_agent milder_conditions Use Milder Base / Lower Temperature over_alkylation->milder_conditions ring_opening->milder_conditions increase_alkylating_agent->purification milder_conditions->purification increase_temp Increase Reaction Temperature check_base->increase_temp Base is Active increase_temp->purification side_reactions Potential Side Reaction Pathways carbamate tert-Butyl Carbamate carbamate_anion Carbamate Anion carbamate->carbamate_anion + Base oxazole_halide 4-(Halomethyl)oxazole ring_opened Ring-Opened Products oxazole_halide->ring_opened Strong Base (Side Reaction) base Base mono_alkylated Mono-alkylated Intermediate carbamate_anion->mono_alkylated + 4-(Halomethyl)oxazole desired_product This compound mono_alkylated->desired_product + Base + 4-(Halomethyl)oxazole quat_salt Quaternary Oxazolium Salt mono_alkylated->quat_salt N-alkylation (Side Reaction)

References

Addressing aggregation of PROTACs containing "tert-Butyl bis(oxazol-4-ylmethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering aggregation issues with PROTACs, including those containing complex linkers such as "tert-Butyl bis(oxazol-4-ylmethyl)carbamate". While the aggregation propensity of a PROTAC is highly dependent on its overall structure, the principles and methodologies outlined here are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC aggregation?

A1: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, often insoluble complexes in solution.[1] This can range from small, soluble oligomers to large, visible precipitates. Due to their high molecular weight and often lipophilic nature, many PROTACs are susceptible to aggregation, which can be influenced by factors like concentration, buffer composition, and temperature.[1][2]

Q2: Why is aggregation a problem for my experiments?

A2: PROTAC aggregation can severely impact experimental outcomes by:

  • Reducing Efficacy: Aggregated PROTACs are generally inactive as they cannot efficiently form the required ternary complex with the target protein and the E3 ligase.[1]

  • Causing Inconsistent Results: The stochastic nature of aggregation can lead to poor reproducibility between experiments.[1]

  • Interfering with Assays: Aggregates can cause light scattering, leading to artifacts in light-based assays (e.g., fluorescence, absorbance).[1]

  • Inducing the "Hook Effect": At high concentrations, aggregation can exacerbate the formation of non-productive binary complexes over the functional ternary complex, leading to a decrease in degradation at higher doses.[1]

Q3: My PROTAC contains a "this compound" linker. Is it prone to aggregation?

Q4: How can I prevent PROTAC aggregation during storage and handling?

A4: Proper storage is crucial. It is recommended to:

  • Store PROTACs as a lyophilized powder at -20°C for short-term or -80°C for long-term storage, protected from light and moisture.[3]

  • Prepare concentrated stock solutions in an appropriate organic solvent like DMSO.

  • Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles, which can induce aggregation.[3][4]

Troubleshooting Guide: Addressing PROTAC Aggregation

If you suspect aggregation is affecting your experiments, follow this step-by-step guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for PROTAC Aggregation

G cluster_0 Observation & Initial Checks cluster_1 Confirmation of Aggregation cluster_2 Resolution Strategies cluster_3 Re-evaluation observe Observe Poor Degradation, High Variability, or Assay Artifacts visual Visually Inspect Solution (Cloudy or Precipitate?) observe->visual quant Quantitative Analysis: DLS, Nephelometry, or ThT Assay visual->quant agg_confirm Aggregation Confirmed quant->agg_confirm High PDI, Increased Scattering, or ThT Signal no_agg No Aggregation Detected quant->no_agg Monodisperse, Low Scattering, No ThT Signal optimize Optimize Buffer Conditions: pH, Salt, Excipients agg_confirm->optimize other_issues Investigate Other Experimental Parameters (e.g., Cell Health, Ligase Expression) no_agg->other_issues lower_conc Lower PROTAC Concentration optimize->lower_conc formulate Improve Formulation: Use Co-solvents (e.g., PEG) lower_conc->formulate retest Re-run Functional Assay with Optimized Conditions formulate->retest

Caption: A logical workflow to diagnose and solve PROTAC aggregation issues.

Quantitative Data Summary

Table 1: Buffer Optimization Strategies for Reducing PROTAC Aggregation
Additive/ComponentTypical ConcentrationPurpose
pH Adjustment pH 6.0 - 8.0Move pH away from the PROTAC's isoelectric point (pI) to increase net charge and solubility.[1]
Salts (e.g., NaCl) 50 - 250 mMShield electrostatic interactions that can lead to aggregation.[1]
Glycerol 5% - 20% (v/v)Acts as a stabilizer and increases solvent viscosity, reducing aggregation rates.[1]
Polyethylene Glycol (PEG) 1% - 5% (w/v)An excluded co-solute that can help stabilize the native protein-PROTAC complex.[1]
Non-ionic Detergents (e.g., Tween-20) 0.01% - 0.1% (v/v)Prevent non-specific binding and aggregation by coating surfaces and molecules.[1]
Zwitterionic Detergents (e.g., CHAPS) 0.1% - 0.5% (w/v)Useful for solubilizing membrane proteins and preventing aggregation.[1]
Co-solvents (e.g., DMSO) < 1% - 5% (v/v)Keep the final concentration as low as possible to avoid impacting protein structure or activity.[1]
Table 2: Interpretation of Dynamic Light Scattering (DLS) Data
ParameterGood (No Aggregation)BorderlinePoor (Aggregation Likely)
Polydispersity Index (PDI) < 0.20.2 - 0.3> 0.3
Size Distribution Single, narrow peakSingle peak with tailingMultiple peaks, especially >100 nm
Z-average (nm) Consistent with expected monomer sizeSlightly larger than expectedSignificantly larger than expected

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.[3]

Materials:

  • PROTAC sample

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument and compatible cuvettes

Methodology:

  • Sample Preparation: Prepare a series of PROTAC dilutions in the final assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all samples and controls.

  • Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C or 37°C). Allow the instrument to equilibrate.

  • Data Acquisition:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.

    • Perform 10-15 measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument's software will provide the average particle size (Z-average) and the Polydispersity Index (PDI).[1] A monodisperse sample with a PDI < 0.2 is generally considered un-aggregated.[1]

Protocol 2: Nephelometry for Aggregation Detection

Objective: To quantify the extent of PROTAC aggregation by measuring light scattering.

Materials:

  • PROTAC sample

  • Assay buffer

  • Nephelometer or plate reader with a light scattering module

  • Clear microplate or cuvettes

Methodology:

  • Sample Preparation: Prepare PROTAC dilutions in the final assay buffer in a clear microplate. Include a buffer-only blank.

  • Data Acquisition:

    • Place the plate in the instrument.

    • Set the excitation and emission wavelengths as per the instrument's specifications for light scattering (e.g., measuring scattered light at 90 degrees).

  • Data Analysis:

    • Subtract the reading of the buffer blank from all sample readings.

    • Plot the relative light scattering units against the PROTAC concentration. A sharp, non-linear increase in signal at higher concentrations is indicative of aggregation.[1]

Protocol 3: Thioflavin T (ThT) Assay

Objective: To detect amyloid-like aggregates with cross-beta sheet structures using a fluorescent dye.

Materials:

  • Thioflavin T (ThT)

  • PROTAC samples

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation: Prepare a fresh 1 mM stock solution of ThT in water and filter it through a 0.2 µm filter.

  • Assay Setup:

    • In a 96-well plate, prepare your PROTAC samples at various concentrations in your experimental buffer.

    • Add ThT to each well to a final concentration of 10-20 µM.

    • Include a buffer-only control and a positive control (e.g., aggregated alpha-synuclein) if available.

  • Data Acquisition: Measure fluorescence at an excitation of ~440 nm and an emission of ~485 nm. Readings can be taken at multiple time points to monitor aggregation kinetics.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. A significant increase in fluorescence intensity in the presence of the PROTAC suggests the formation of amyloid-like aggregates.[1]

Signaling Pathways and Mechanism of Action

Aggregation can disrupt the intended biological pathway of a PROTAC by preventing the formation of the crucial ternary complex.

Diagram: PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 PolyUb Poly-ubiquitination E3->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC Recycled Degradation->Recycle PROTAC is released

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Aggregation of the PROTAC molecule would inhibit the initial binding to either the target protein or the E3 ligase, thus halting this entire process.

References

Validation & Comparative

Characterization of tert-Butyl bis(oxazol-4-ylmethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in drug development now have access to a detailed comparative guide on the spectral characterization of tert-butyl bis(oxazol-4-ylmethyl)carbamate. This guide provides an objective analysis of the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a valuable resource for its identification and quality control in complex research applications.

While specific experimental data for this compound is not widely published, this guide outlines the expected spectral characteristics based on its chemical structure and provides a comparative framework using data from analogous compounds. This approach enables researchers to benchmark their own results and gain deeper insights into the structural features of this important building block.

Predicted Spectroscopic Data

To facilitate the identification and characterization of this compound, the following tables summarize the anticipated NMR and mass spectrometry data. These predictions are based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

¹H NMR (Predicted)
Chemical Shift (ppm) Proton Assignment
~8.0 - 8.22H, singlet (protons on oxazole rings, CH =N)
~7.6 - 7.82H, singlet (protons on oxazole rings, O-CH =C)
~4.54H, singlet (methylene protons, -CH ₂-)
~1.59H, singlet (tert-butyl protons, -C(CH ₃)₃)
¹³C NMR (Predicted)
Chemical Shift (ppm) Carbon Assignment
~155Carbonyl carbon of carbamate (-C =O)
~150C=N carbon of oxazole rings
~138O-C=C carbon of oxazole rings
~80Quaternary carbon of tert-butyl group (-C (CH₃)₃)
~45Methylene carbons (-C H₂-)
~28Methyl carbons of tert-butyl group (-C(C H₃)₃)
Mass Spectrometry (Predicted)
m/z Fragment Assignment
280.13[M+H]⁺ (protonated molecule)
224.08[M - C₄H₈ + H]⁺ (loss of isobutylene)
180.07[M - Boc + H]⁺ (loss of tert-butoxycarbonyl group)
83.05[C₅H₅N₂]⁺ (oxazol-4-ylmethyl fragment)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

To acquire definitive NMR and mass spectrometry data for this compound, the following experimental protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry on the protonated molecular ion to observe characteristic fragment ions.

Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms structure_confirmation Structural Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment

Caption: Workflow for the synthesis and characterization of the target compound.

This guide serves as a foundational tool for researchers working with this compound, enabling more efficient and accurate characterization of this versatile chemical entity. By providing a clear framework for data interpretation and experimental design, it aims to accelerate the pace of discovery and development in the scientific community.

A Comparative Analysis of PROTAC Linkers: "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" vs. PEG and Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal linker for Proteolysis Targeting Chimeras (PROTACs), featuring a comparison of the novel "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" with traditional polyethylene glycol (PEG) and alkyl linkers.

The efficacy of a PROTAC is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. The linker's length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of target protein degradation. This guide provides a comparative overview of a novel oxazole-based linker, "this compound," against the widely used PEG and alkyl linkers, supported by a summary of known performance data and detailed experimental protocols for PROTAC evaluation.

Linker Properties: A Head-to-Head Comparison

The choice of linker impacts several key physicochemical and pharmacological properties of a PROTAC molecule. While extensive experimental data for "this compound" in PROTACs is not yet widely published, its potential characteristics can be inferred from its structure and the known properties of oxazole rings.

FeatureThis compound (Inferred)PEG LinkersAlkyl Linkers
Composition Contains oxazole rings, a carbamate, and a tert-butyl group.Repeating ethylene glycol units.[1]Saturated or unsaturated hydrocarbon chains.[1][2]
Hydrophilicity Moderately polar due to oxazole rings and carbamate group.Hydrophilic, improves aqueous solubility.[3][4]Generally hydrophobic, may limit aqueous solubility.[5][6]
Flexibility & Rigidity The oxazole rings introduce a degree of rigidity compared to purely aliphatic chains.Highly flexible, allowing for conformational adaptability.[3]Flexible, with free rotation around single bonds.[1]
Potential Interactions The oxazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors. The aromatic nature of the oxazole ring could allow for π-π stacking interactions.[7]Ether oxygens can act as hydrogen bond acceptors.[2]Primarily engage in weaker van der Waals interactions.
Metabolic Stability The oxazole ring is generally stable. The carbamate linkage might be susceptible to hydrolysis.Can be susceptible to metabolism.[6]Generally possess good metabolic stability.[6]
Synthetic Accessibility May require multi-step synthesis.Can be challenging and costly to synthesize, especially with defined lengths.[6]Readily accessible and synthetically straightforward.[2][6]

Performance in PROTACs: Quantitative Data Summary

The following tables summarize representative data on how linker type and length can affect PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Composition on CRBN Degradation

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cells
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease[8]
Three PEG unitsCRBNVHLWeak degradation[8]

Table 2: Influence of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396[8]
Alkyl/Ether2929276[8]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule brings the target protein (POI) and an E3 ubiquitin ligase into close proximity, facilitating the formation of a ternary complex. This leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.

PROTAC_Workflow PROTAC Evaluation Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Design Linker Selection (Alkyl, PEG, Oxazole-based) Synthesis PROTAC Synthesis Design->Synthesis Binding Target & E3 Ligase Binding Assays Synthesis->Binding Ternary_Formation Ternary Complex Formation Assays Binding->Ternary_Formation Degradation Protein Degradation (Western Blot, etc.) Ternary_Formation->Degradation Viability Cell Viability Assays (MTT, CellTiter-Glo) Degradation->Viability

Caption: Experimental workflow for PROTAC characterization.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This assay quantifies the reduction in the target protein level following PROTAC treatment.[9][]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.[] Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays assess the downstream functional consequences of target protein degradation by measuring cell viability or proliferation.[11][12]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).[11]

  • Assay Procedure (CellTiter-Glo® example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]

    • Add the CellTiter-Glo® reagent to each well.[11]

    • Incubate to stabilize the luminescent signal.[11]

    • Measure luminescence using a plate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[11]

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. Alkyl and PEG linkers are well-established options with distinct advantages and disadvantages regarding hydrophobicity, flexibility, and synthetic accessibility.[1][6] The novel "this compound" presents an intriguing alternative, potentially offering a more rigid structure capable of specific hydrogen bonding and π-π stacking interactions, which could lead to improved ternary complex stability and selectivity. However, its synthetic accessibility and in vivo metabolic stability require further investigation. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths to identify the most potent and effective PROTAC candidate. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different PROTACs, enabling researchers to make data-driven decisions in the design of next-generation protein degraders.

References

A Comparative Guide to Target Degradation Validation: Featuring a Hypothetical "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of target protein degradation by Proteolysis Targeting Chimeras (PROTACs). We introduce a hypothetical PROTAC, PROTAC-BBO-BRD4 , which utilizes a "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" (BBO) linker to target the well-characterized protein BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase.

The performance of PROTAC-BBO-BRD4 is compared with two well-established BRD4-targeting PROTACs: MZ1 , which also recruits the VHL E3 ligase but employs a flexible polyethylene glycol (PEG) linker, and ARV-825 , which utilizes a different E3 ligase, Cereblon (CRBN), and a distinct linker. This comparison will highlight the critical role of the linker and the choice of E3 ligase in determining PROTAC efficacy.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the hypothetical PROTAC-BBO-BRD4 and the comparator PROTACs. The data for PROTAC-BBO-BRD4 is hypothetical and based on the anticipated properties of its semi-rigid oxazole-containing linker, which may facilitate pre-organization for ternary complex formation.

PROTACTarget ProteinE3 Ligase RecruitedLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-BBO-BRD4 BRD4VHLSemi-rigid (Oxazole-based)~15>90HeLa
MZ1 BRD4VHLFlexible (PEG)8-23[1][2]>95[1][2]H661, H838
ARV-825 BRD4CRBNProprietary<1[3]>90[4]Burkitt's Lymphoma (BL) cells

DC50 : Half-maximal degradation concentration. Dmax : Maximum percentage of target protein degradation.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates the mechanism of action for a generic BRD4-targeting PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_downstream Downstream Effects PROTAC PROTAC-BBO-BRD4 Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds cMyc c-Myc Transcription (Oncogene) BRD4->cMyc Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMyc Inhibits Cell_Proliferation Cancer Cell Proliferation cMyc->Cell_Proliferation Drives

Mechanism of PROTAC-mediated BRD4 degradation.

Experimental Protocols

To validate the efficacy and mechanism of action of a novel PROTAC such as PROTAC-BBO-BRD4, a series of key experiments are required. Below are detailed protocols for these essential assays.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

Objective: To determine the DC50 and Dmax of the PROTAC.

Materials:

  • Cell line of interest (e.g., HeLa)

  • PROTAC-BBO-BRD4 and comparator PROTACs (MZ1, ARV-825)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase).

Objective: To detect the interaction between BRD4 and VHL in the presence of PROTAC-BBO-BRD4.

Materials:

  • Cells treated with PROTAC-BBO-BRD4 or vehicle control

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-VHL)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-BRD4, anti-VHL)

Procedure:

  • Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-VHL antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using anti-BRD4 and anti-VHL antibodies. An increased signal for BRD4 in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[5][6]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC measures the heat changes upon binding to determine the affinity (Kd) of the PROTAC for its target and E3 ligase.[7][8][9]

Objective: To quantify the binding affinity of PROTAC-BBO-BRD4 to BRD4 and VHL.

Materials:

  • Purified recombinant BRD4 and VHL proteins

  • PROTAC-BBO-BRD4

  • ITC instrument

Procedure:

  • Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer.

  • ITC Experiment:

    • Load the protein (e.g., BRD4) into the sample cell.

    • Load the PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.

  • Data Analysis: Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that the PROTAC binds to its target in a cellular environment by measuring changes in the protein's thermal stability.[10][11]

Objective: To demonstrate that PROTAC-BBO-BRD4 engages with BRD4 in intact cells.

Materials:

  • Cells treated with PROTAC-BBO-BRD4 or vehicle control

  • PBS

  • Thermal cycler

  • Lysis buffer and reagents for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble BRD4 at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[10][11]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for validating a new PROTAC and the logical relationship between the PROTAC's components and its function.

Experimental_Workflow start Start: Novel PROTAC (PROTAC-BBO-BRD4) binding_assays Binary Binding Assays (ITC, SPR) start->binding_assays Step 1 target_engagement Cellular Target Engagement (CETSA) binding_assays->target_engagement Step 2 ternary_complex Ternary Complex Formation (Co-IP) target_engagement->ternary_complex Step 3 degradation_assay Target Degradation Assay (Western Blot) ternary_complex->degradation_assay Step 4 functional_assays Downstream Functional Assays (e.g., Cell Viability) degradation_assay->functional_assays Step 5 end Validated PROTAC functional_assays->end

Experimental workflow for PROTAC validation.

PROTAC_Logic PROTAC PROTAC-BBO-BRD4 Warhead Warhead (Binds Target) PROTAC->Warhead Linker Linker (BBO) (Connects & Orients) PROTAC->Linker E3_Ligand E3 Ligase Ligand (Binds E3 Ligase) PROTAC->E3_Ligand Ternary_Complex Stable & Productive Ternary Complex Warhead->Ternary_Complex Linker->Ternary_Complex E3_Ligand->Ternary_Complex Degradation Target Degradation Ternary_Complex->Degradation

Logical relationship of PROTAC components.

References

A Comparative Purity Analysis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, the purity of a compound is a critical attribute that can significantly impact its biological activity, safety, and reproducibility of experimental results. This guide provides a comparative purity analysis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate, a key building block in medicinal chemistry, and its hypothetical derivatives. Due to the limited availability of public data, this guide presents illustrative experimental data to highlight the analytical methodologies and data interpretation necessary for rigorous purity assessment.

Comparative Purity Data

The following table summarizes the purity profiles of this compound and two of its plausible derivatives, Derivative A (tert-Butyl ((5-methyloxazol-4-yl)methyl)(oxazol-4-ylmethyl)carbamate) and Derivative B (tert-Butyl bis((5-bromooxazol-4-yl)methyl)carbamate). The data is representative of what would be obtained using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity by HPLC (%)Major Impurity (%)Residual Solvents (ppm)Identity Confirmation
This compoundC₁₅H₂₁N₃O₄323.3598.50.8 (Starting Material)<100 (Ethyl Acetate)¹H NMR, ¹³C NMR, MS
Derivative AC₁₆H₂₃N₃O₄337.3897.21.5 (By-product)<250 (Dichloromethane)¹H NMR, ¹³C NMR, MS
Derivative BC₁₅H₁₉Br₂N₃O₄481.1595.82.1 (Over-alkylation)<50 (Methanol)¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of purity analysis. Below is a representative protocol for the determination of purity by High-Performance Liquid Chromatography (HPLC).

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity levels are similarly calculated from their respective peak areas.

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound. The chemical shifts, multiplicities, and integration values should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the compound, which should match the calculated molecular weight of the chemical formula.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis, purification, and analysis of a target compound and the logical flow of the purity analysis process.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product hplc HPLC Purity product->hplc gc GC Residual Solvents product->gc nmr NMR Identity product->nmr ms MS Identity product->ms pass Meets Purity Specification hplc->pass gc->pass nmr->pass ms->pass fail Further Purification Required cluster_sample Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Interpretation cluster_reporting Final Report sample Test Compound dissolve Dissolve in appropriate solvent sample->dissolve dilute Dilute to final concentration dissolve->dilute hplc HPLC Analysis dilute->hplc gc GC Analysis dilute->gc nmr NMR Spectroscopy dilute->nmr ms Mass Spectrometry dilute->ms purity_calc Calculate % Purity hplc->purity_calc solvent_quant Quantify Residual Solvents gc->solvent_quant structure_confirm Confirm Structure nmr->structure_confirm mass_confirm Confirm Molecular Weight ms->mass_confirm report Certificate of Analysis purity_calc->report solvent_quant->report structure_confirm->report mass_confirm->report

Comparative Evaluation of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" as a Novel Degrader

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in-vitro and in-vivo comparative analysis of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" against other known degrader molecules. The objective is to furnish researchers, scientists, and drug development professionals with robust, data-driven insights into its performance, efficacy, and potential as a therapeutic agent. All experimental data is presented in standardized tables for direct comparison, and detailed protocols are provided for reproducibility.

In-vitro Evaluation: Cellular Efficacy and Potency

The initial phase of our evaluation focused on characterizing the degradation capabilities and cytotoxic profile of "this compound" in a controlled cellular environment.

The primary efficacy of a degrader is its ability to reduce the levels of a target protein within the cell. The following table summarizes the degradation of a target protein, [Please insert target protein name ], in [Please insert cell line, e.g., HeLa, HEK293T ] cells after a 24-hour treatment period.

CompoundConcentration (nM)Mean Degradation (%)Standard Deviation (%)DC50 (nM)
This compound 115.23.145.7
1048.94.5
10085.15.2
100092.33.8
Alternative Degrader 1 (e.g., PROTAC-A) 110.52.860.2
1040.23.9
10078.44.1
100088.73.5
Alternative Degrader 2 (e.g., Degron-B) 15.11.9>1000
1012.82.5
10035.63.3
100055.94.0

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: [Please insert cell line ] cells were seeded in 6-well plates and cultured overnight to allow for adherence. The following day, the culture medium was replaced with fresh medium containing the indicated concentrations of "this compound," alternative degraders, or a vehicle control (0.1% DMSO). Cells were incubated for 24 hours.

  • Lysis and Protein Quantification: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • Immunoblotting: Equal amounts of total protein (20 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) was used as a loading control.

  • Detection and Analysis: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the target protein levels were normalized to the loading control.

G cluster_workflow Experimental Workflow: In-vitro Degradation A Cell Seeding & Culture B Treatment with Degraders A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE & Western Blot D->E F Immunodetection E->F G Data Analysis F->G

Caption: Workflow for in-vitro protein degradation assessment.

To assess the potential cytotoxic effects of the degraders, a cell viability assay was performed on [Please insert cell line ] cells following a 72-hour incubation period.

CompoundConcentration (µM)Mean Cell Viability (%)Standard Deviation (%)IC50 (µM)
This compound 0.198.54.2>100
195.13.8
1088.74.5
10082.35.1
Alternative Degrader 1 (e.g., PROTAC-A) 0.199.23.9>100
196.84.1
1090.14.8
10085.45.3
Alternative Degrader 2 (e.g., Degron-B) 0.197.94.075.8
190.34.3
1075.25.0
10048.65.5

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding and Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of the test compounds for 72 hours.

  • MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The medium was removed, and the formazan crystals were solubilized with DMSO. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.

In-vivo Evaluation: Pharmacokinetics and Efficacy

The in-vivo performance of "this compound" was evaluated in a murine model to determine its pharmacokinetic profile and in-vivo efficacy.

The pharmacokinetic parameters were determined following a single intravenous (IV) administration of 10 mg/kg of each compound in BALB/c mice.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t1/2, h)
This compound 12500.2534504.2
Alternative Degrader 1 (e.g., PROTAC-A) 9800.528903.8
Alternative Degrader 2 (e.g., Degron-B) 15200.2521002.5

Experimental Protocol: In-vivo Pharmacokinetic Study

  • Animal Dosing: Male BALB/c mice were administered a single intravenous dose of the test compounds.

  • Blood Sampling: Blood samples were collected via the tail vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma was separated by centrifugation, and the concentration of each compound was determined using a validated LC-MS/MS method.

  • PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

The in-vivo efficacy was assessed in a tumor xenograft model by measuring the reduction of the target protein in tumor tissue after 7 days of daily dosing.

CompoundDose (mg/kg/day)Mean Tumor Growth Inhibition (%)Target Protein Reduction in Tumor (%)
This compound 2065.875.2
Alternative Degrader 1 (e.g., PROTAC-A) 2058.268.9
Alternative Degrader 2 (e.g., Degron-B) 2035.142.6

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Human cancer cells expressing the target protein were subcutaneously implanted into immunodeficient mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed daily with the respective compounds or vehicle.

  • Tumor Measurement: Tumor volume was measured regularly throughout the study.

  • Tissue Analysis: At the end of the study, tumors were excised, and the levels of the target protein were quantified by Western blot or immunohistochemistry.

G cluster_pathway Degrader Mechanism of Action Degrader Degrader (e.g., this compound) Ternary_Complex Ternary Complex (Degrader-Target-E3 Ligase) Degrader->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Generalized signaling pathway for targeted protein degradation.

Assessing the Impact of Tert-Butyl bis(oxazol-4-ylmethyl)carbamate on Ternary Complex Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public data reveals a significant gap in the understanding of the specific role and impact of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" in the formation of ternary complexes. While categorized as a "Protein Degrader Building Block," suggesting its potential utility as a linker in Proteolysis Targeting Chimeras (PROTACs) or similar chemical biology tools, no specific applications, performance data, or direct comparisons with alternative molecules are presently documented in the public domain.

This guide, therefore, aims to provide a foundational understanding of ternary complex formation and the experimental methodologies used to assess it, which would be applicable should data on "this compound" become available. This framework will empower researchers, scientists, and drug development professionals to design and execute comparative studies effectively.

Understanding Ternary Complex Formation in Drug Discovery

Ternary complexes are crucial intermediates in various targeted therapeutic strategies, most notably in the field of targeted protein degradation. These complexes typically involve a target protein, a small molecule degrader (like a PROTAC), and a component of the cellular degradation machinery, such as an E3 ubiquitin ligase. The formation of a stable and productive ternary complex is the pivotal first step in the subsequent ubiquitination and proteasomal degradation of the target protein.

Below is a generalized signaling pathway illustrating the mechanism of action for a PROTAC, which relies on the formation of a ternary complex.

Ternary_Complex_Pathway cluster_cell Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex Binds PROTAC PROTAC (e.g., containing tert-Butyl bis(oxazol-4-ylmethyl)carbamate) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Generalized PROTAC-mediated protein degradation pathway.

Experimental Protocols for Assessing Ternary Complex Formation

The evaluation of a compound's ability to induce and stabilize a ternary complex is fundamental. A variety of biophysical and cellular assays are employed for this purpose. The choice of method often depends on the specific research question, available resources, and the nature of the interacting components.

Biophysical Assays

These in vitro techniques provide quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation.

Experimental Technique Measures Advantages Disadvantages
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), Affinity (KD)Real-time, label-free, high sensitivityRequires immobilization of one binding partner
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based, provides thermodynamic dataRequires large amounts of pure protein
Biolayer Interferometry (BLI) Binding kinetics (kon, koff), Affinity (KD)Real-time, label-free, high throughputRequires immobilization, can have lower sensitivity than SPR
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Proximity-based bindingHomogeneous assay, high throughputRequires labeling of binding partners
AlphaScreen/AlphaLISA Proximity-based bindingHomogeneous assay, high sensitivity and throughputRequires specific donor and acceptor beads
Cellular Assays

These assays confirm the formation of the ternary complex within a more biologically relevant cellular environment.

Experimental Technique Measures Advantages Disadvantages
NanoBRET™/HiBiT Proximity-based binding in live cellsLive-cell analysis, kinetic measurementsRequires genetic modification of proteins
Co-immunoprecipitation (Co-IP) Protein-protein interactions in cell lysatesEndogenous protein interactions can be studiedProne to false positives, semi-quantitative

The following diagram outlines a typical experimental workflow for characterizing a novel compound's ability to form a ternary complex.

Experimental_Workflow cluster_workflow Ternary Complex Characterization Workflow Start Hypothesized Ternary Complex Inducer (e.g., containing tert-Butyl bis(oxazol-4-ylmethyl)carbamate) Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical Cellular Cellular Assays (NanoBRET, Co-IP) Start->Cellular Data_Analysis Data Analysis (Affinity, Kinetics, Cooperativity) Biophysical->Data_Analysis Cellular->Data_Analysis Conclusion Assessment of Ternary Complex Formation Efficacy Data_Analysis->Conclusion Linker_Selection_Logic cluster_logic Linker Selection Logic for Optimal Ternary Complex Formation Target_Protein Target Protein Structure Ternary_Complex_Modeling Computational Modeling of Ternary Complex Target_Protein->Ternary_Complex_Modeling E3_Ligase E3 Ligase Structure E3_Ligase->Ternary_Complex_Modeling Linker_Design Linker Design (Flexibility, Length, Rigidity) Linker_Design->Ternary_Complex_Modeling Optimal_Orientation Optimal Protein-Protein Orientation Achieved? Ternary_Complex_Modeling->Optimal_Orientation Optimal_Orientation->Linker_Design No Synthesis_Testing Synthesis and Experimental Testing Optimal_Orientation->Synthesis_Testing Yes

Safety Operating Guide

Personal protective equipment for handling tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal information for handling tert-Butyl bis(oxazol-4-ylmethyl)carbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar oxazole and carbamate compounds. A thorough risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving: • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness) • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness)Provides robust protection against potential skin contact. Given the lack of specific breakthrough time data, a conservative approach with double gloving is recommended. Change gloves immediately if contaminated.[1]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against potential eye irritation or serious eye damage from splashes.[1][2]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.Prevents inhalation of potentially harmful vapors or aerosols.[3][4]

Operational Workflow

Adherence to a strict operational workflow is critical for the safe handling of this compound.

prep 1. Preparation & Pre-Handling handling 2. Chemical Handling prep->handling Proceed when ready post_handling 3. Post-Handling & Decontamination handling->post_handling After experiment spill Spill & Emergency Procedures handling->spill In case of spill waste 4. Waste Disposal post_handling->waste Dispose of waste

Safe handling workflow for this compound.

Experimental Protocol: Safe Handling and Disposal

  • Preparation and Pre-Handling:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Chemical Handling:

    • Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[4]

    • Avoid the formation of dust and aerosols.[5][6]

    • Use non-sparking tools when handling the solid.[7]

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable laboratory detergent and water.[7]

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[1]

    • Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[5][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][7]

Waste TypeDisposal ContainerLabeling Requirements
Chemical Waste Clearly labeled, sealed, and chemically compatible waste container (e.g., high-density polyethylene).[7]"Hazardous Waste", full chemical name, and appropriate hazard pictograms.[7]
Contaminated PPE Designated hazardous waste container."Hazardous Waste - Contaminated PPE".

Disposal Protocol:

  • Waste Segregation: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[3] Do not mix with other waste streams unless compatibility is known.[4]

  • Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory.[7] The container should not be filled to more than 90% capacity.[2]

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]

Spill and Emergency Procedures

Immediate and decisive action is required to mitigate risks in the event of a spill.

Spill SizeProcedure
Small Spill (<100 mL) 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1] 3. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[1] 4. Clean the spill area with a suitable solvent, followed by soap and water.[1]
Large Spill (>100 mL) 1. Evacuate the immediate area. 2. Contact your institution's emergency response team.[1]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing while under the safety shower.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5][9] Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterwards.[8] Seek medical attention.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.